molecular formula C14H11NO4 B601667 2-hydroxy-N-(2-hydroxybenzoyl)benzamide CAS No. 1972-71-0

2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Katalognummer: B601667
CAS-Nummer: 1972-71-0
Molekulargewicht: 257.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide, also known as Disalicylamide, is a chemical reagent of significant interest in pharmaceutical and materials science research. This compound is primarily recognized in the pharmaceutical industry as an impurity of Deferasirox, a medication used to treat chronic iron overload . As such, it serves as a critical analytical standard for quality control and the development of pure pharmaceutical compounds . Beyond its role in analytics, the structural motif of N-benzoyl-2-hydroxybenzamides has been identified as a promising scaffold in medicinal chemistry research. Studies have shown that related compounds exhibit potent activity against apicomplexan parasites by disrupting the parasite's unique secretory pathway, which is responsible for trafficking proteins to essential organelles . This mechanism highlights the potential of this chemical class in the development of novel anti-parasitic agents . In the field of materials science, the compound's structure, featuring multiple coordination sites, makes it a valuable precursor for synthesizing complex molecules and metal complexes. Research into similar amido-Schiff base ligands demonstrates applications in developing fluorescent materials and investigating chromic behaviors, underscoring its utility in advanced chemical synthesis . This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYSJJNOYHIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877409
Record name DISALICYLIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1972-71-0
Record name Disalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISALICYLIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"2-hydroxy-N-(2-hydroxybenzoyl)benzamide" structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological profile of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS: 1972-71-0), also known as Disalicylamide or Bis-salicylamide .[1]

From Critical Impurity to Privileged Pharmacophore[1]

Executive Summary

2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a symmetric imide derived from two salicylic acid moieties.[1][2] While historically noted as a byproduct in the synthesis of salicylate drugs (most notably the iron chelator Deferasirox ), it has emerged as a distinct pharmacophore in coordination chemistry and antiprotozoal drug discovery. This guide analyzes its physicochemical behavior, its role as a process impurity, and its potential as a tridentate ligand.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

The molecule consists of two o-hydroxybenzoyl groups linked by a central nitrogen atom. This creates a pseudo-aromatic system stabilized by strong intramolecular hydrogen bonding between the phenolic hydroxyls and the imide carbonyls.

Property Data
IUPAC Name 2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Common Synonyms Disalicylamide; Bis-salicylamide; N-Salicyloylsalicylamide
CAS Number 1972-71-0
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES O=C(NC(=O)c1ccccc1O)c2ccccc2O
Acidity (pKa) Imide NH: ~8.5; Phenolic OH: ~10.0
Solubility Low in water; Soluble in DMSO, DMF, Pyridine, aqueous NaOH
Structural Dynamics & Tautomerism

The molecule exhibits imide-iminol tautomerism , which is critical for its metal-binding capability.[1] The acidic proton on the central nitrogen allows the molecule to act as a mono-anionic ligand, while the phenolic groups can deprotonate to form tri-anionic species in high pH environments.

  • Intramolecular H-Bonding: The phenolic protons form hydrogen bonds with the carbonyl oxygens (

    
    ), locking the phenyl rings into a planar conformation. This planarity reduces solubility but enhances membrane permeability (Lipinski's Rule of 5 compliance).
    

Synthesis & Process Chemistry

The synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is often a "double-edged sword": it is the desired target for antiprotozoal screening but a problematic impurity in the industrial production of Deferasirox.[1]

Intentional Synthesis Protocol

Objective: Selective formation of the symmetric imide.

Reagents:

  • Salicylamide (1.0 eq)[1]

  • Salicyloyl Chloride (1.1 eq)[1]

  • Solvent: Pyridine (acts as solvent and base)

Protocol:

  • Dissolution: Dissolve Salicylamide in anhydrous pyridine under nitrogen atmosphere.

  • Addition: Add Salicyloyl Chloride dropwise at 0°C to prevent esterification side-reactions.

  • Reflux: Heat the mixture to reflux (115°C) for 4 hours. The high temperature drives the acylation of the amide nitrogen.

  • Quench: Pour the reaction mixture into crushed ice/HCl (1M) to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water. The symmetric imide crystallizes as white needles.

The "Impurity Pathway" in Deferasirox Synthesis

In the synthesis of Deferasirox (an iron chelator), this compound forms as a major "uncyclized" impurity. Understanding this pathway is vital for process control.

SynthesisPathway SalCl Salicyloyl Chloride Inter Intermediate: 2-(2-Hydroxyphenyl) benz[e]oxazin-4-one SalCl->Inter Cyclization (High Temp) Impurity Impurity (Side Reaction): 2-hydroxy-N-(2-hydroxybenzoyl) benzamide SalCl->Impurity Incomplete Cyclization (T < 170°C) SalAm Salicylamide SalAm->Inter SalAm->Impurity Target Target API: Deferasirox Inter->Target + 4-hydrazinobenzoic acid

Figure 1: Formation pathway showing the competition between cyclization (to benzoxazinone) and linear imide formation (the impurity).[2][3][4]

Process Insight: In Deferasirox manufacturing, the reaction must reach >170°C to force cyclization into the benzoxazinone intermediate. If the temperature drops, the kinetic product is the linear 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, which is difficult to separate downstream.[1]

Pharmacological Applications[2][3][4][8][9][10]

Antiprotozoal Activity (SAR)

Recent studies (BenchChem, 2025; NIH, 2012) have identified N-benzoyl-2-hydroxybenzamides as potent agents against Toxoplasma gondii and Plasmodium falciparum.[1][5]

  • Mechanism: Disruption of the parasite's mitochondrial electron transport chain.

  • SAR Criticality: The "Bis-salicylamide" structure serves as a scaffold. Substitutions on the B-ring (e.g., 4-ethyl) dramatically increase potency compared to the symmetric parent molecule.[1]

  • Activity: The parent compound exhibits moderate IC50 values but serves as the baseline for the N-benzoyl-2-hydroxybenzamide library.[1]

Coordination Chemistry (Ligand Behavior)

The molecule acts as a tridentate O-N-O ligand. It coordinates with transition metals (


, 

,

) via:
  • Phenolic Oxygen (deprotonated)

  • Imide Nitrogen (deprotonated)

  • Carbonyl Oxygen[6]

This chelation capability mimics the pharmacophore of Deferasirox, suggesting potential utility in metal chelation therapy for iron overload, albeit with lower selectivity than the triazole-based drugs.

Chelation cluster_Ligand Disalicylamide Ligand (Tridentate Mode) Metal Fe(III) O1 Phenolic O- O1->Metal N1 Imide N- N1->Metal O2 Carbonyl O O2->Metal

Figure 2: Theoretical coordination mode of the dianionic ligand to a trivalent metal center.

Analytical Characterization

For researchers validating the synthesis or detecting this impurity, the following spectral signatures are diagnostic:

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Retention Time: The symmetric imide is more hydrophobic than Salicylamide but less hydrophobic than Deferasirox. Expect elution at ~12-14 min (method dependent).

  • Detection: UV at 315 nm (characteristic of the salicyl-imide chromophore).

1H NMR (DMSO-d6, 400 MHz)

Due to symmetry, the signals appear simplified compared to asymmetric analogs.

  • δ 11.5 - 12.0 ppm (s, 2H): Phenolic -OH (exchangeable).[1]

  • δ 10.5 - 11.0 ppm (s, 1H): Imide -NH- (broad, acidic).[1]

  • δ 7.8 - 8.0 ppm (dd, 2H): Aromatic protons ortho to carbonyl.

  • δ 6.9 - 7.5 ppm (m, 6H): Remaining aromatic protons.

References

  • BenchChem Technical Support Team. (2025). Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide. BenchChem. Link[1]

  • National Institutes of Health (NIH). (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum. PubMed Central. Link

  • Google Patents. (2017). Process for the preparation of deferasirox (US9593086B2). Describes the formation of bis-salicylamide impurity. Link

  • BLD Pharm. (2024). 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide MSDS and Properties. Link

  • PubChem. (2025).[6][7] Compound Summary: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CID 126654116).[1][6] National Library of Medicine.[7] Link

Sources

Technical Monograph: 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Pharmacological Analysis of Bis-Salicylamide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (commonly referred to as Disalicylimide or Bis-salicylamide ). While often encountered as a critical intermediate or impurity in the synthesis of the blockbuster iron chelator Deferasirox , this scaffold possesses intrinsic tridentate chelating properties and serves as a precursor to bioactive 1,3-benzoxazin-4-ones. This document details the synthesis, reaction engineering, and pharmacological potential of this chemical class, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Logic[1][2]

The core molecule, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide , represents a symmetric diacylamine (imide) formed by the condensation of two salicylic acid moieties. Its chemical behavior is defined by the competition between intermolecular hydrogen bonding and intramolecular cyclization.

  • IUPAC Name: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide[1][2]

  • Common Names: Disalicylimide, Bis(2-hydroxybenzoyl)amine.

  • Molecular Formula: C₁₄H₁₁NO₄

  • Molecular Weight: 257.24 g/mol [1]

  • Key Structural Feature: The central imide (-CO-NH-CO-) linker is flanked by two ortho-phenolic hydroxyl groups. This arrangement allows for tridentate coordination (O-N-O or O-O-O) with trivalent metal ions (Fe³⁺, Al³⁺), mimicking the pharmacophore of siderophores.

1.1 Tautomerism and Chelation

In solution, the molecule exists in equilibrium between the keto-imide and enol-imine forms. The phenolic hydroxyls form strong intramolecular hydrogen bonds with the carbonyl oxygens, pre-organizing the molecule for metal binding. Upon deprotonation, the dianionic species acts as a potent ligand, sequestering iron with high affinity, albeit with lower selectivity compared to its triazole derivatives (e.g., Deferasirox).

Synthesis & Reaction Engineering

The synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a study in thermodynamic vs. kinetic control. It is the primary intermediate in the "melt fusion" synthesis of benzoxazinones.

2.1 The Critical Pathway: From Impurity to Intermediate

In the industrial production of Deferasirox, Salicylamide is reacted with Salicyloyl Chloride. The reaction proceeds through two distinct stages:[2][3][4][5]

  • Acylation (Kinetic Product): Formation of the open-chain imide (Disalicylimide).

  • Cyclodehydration (Thermodynamic Product): At elevated temperatures (>160°C), the imide cyclizes to form 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one .

Process Insight: Controlling the temperature is the "switch."

  • < 140°C: Favors the open-chain Disalicylimide.[6]

  • > 170°C: Favors the cyclized Benzoxazinone.

2.2 Synthetic Protocol: Selective Isolation of Disalicylimide

Note: This protocol is optimized for the isolation of the open-chain dimer, preventing cyclization.

Reagents:

  • Salicylamide (1.0 eq)

  • Salicyloyl Chloride (1.1 eq)

  • Solvent: Anhydrous Pyridine (or molten state without solvent)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - 0.1 eq

Methodology:

  • Dissolution: Dissolve Salicylamide (13.7 g, 100 mmol) in anhydrous pyridine (50 mL) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add Salicyloyl Chloride (17.2 g, 110 mmol) dropwise over 30 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Crucial: Do not heat above 50°C to avoid benzoxazinone formation.

  • Quench: Pour the reaction mixture into ice-cold HCl (1M, 200 mL) to protonate the phenolic groups and remove pyridine.

  • Isolation: Filter the resulting white precipitate.

  • Purification: Recrystallize from Ethanol/Water (80:20).

  • Validation:

    • HPLC: Peak at RT distinct from Salicylamide (early) and Benzoxazinone (late).

    • 1H NMR (DMSO-d6): Look for the NH signal at ~11.5 ppm and two distinct phenolic OH signals if symmetry is broken by solvent effects.

Pharmacological Applications & Derivatives[6][7][9][10][11][12][13][14]

While Disalicylimide is often flagged as a process impurity (limit <0.15% in API), it serves as a scaffold for two major therapeutic classes:

3.1 Iron Chelation Therapy (Deferasirox Precursors)

The primary utility of this scaffold is its conversion to Deferasirox (Exjade) .

  • Mechanism: The Disalicylimide is cyclized to the benzoxazinone, which is then ring-opened with 4-hydrazinobenzoic acid .[5]

  • Clinical Relevance: Deferasirox is an orally active tridentate chelator used for chronic iron overload (e.g., Thalassemia).[7] The "bis-hydroxyphenyl" motif is retained, ensuring high affinity for Fe³⁺ (log β ≈ 36 for the 2:1 complex).

3.2 Antiparasitic N-Benzoyl-2-hydroxybenzamides

Analogs where one salicylic ring is modified (e.g., removal of one OH, or substitution with alkyl groups) exhibit potent activity against protozoa.

  • Target: Toxoplasma gondii and Plasmodium falciparum.

  • SAR Insight: The intramolecular hydrogen bond (O-H···O=C) is essential for membrane permeability, allowing the molecule to act as a proton shuttle or metal sequestrant within the parasite.

3.3 Antifungal Activity

The uncyclized Disalicylimide has demonstrated efficacy against Mucorales fungi.

  • MoA: Iron starvation. Fungi require siderophores to scavenge iron; Disalicylimide competes for available iron in the microenvironment, inducing fungistatic effects.

Visualizing the Chemical Logic

The following diagram illustrates the bifurcation between the open-chain Disalicylimide (the topic molecule) and the cyclized drug precursors.

SynthesisPathway Salicylamide Salicylamide (Starting Material) Disalicylimide Disalicylimide (2-hydroxy-N-(2-hydroxybenzoyl)benzamide) [Kinetic Product] Salicylamide->Disalicylimide + SalCl, Pyridine, 25°C SalCl Salicyloyl Chloride SalCl->Disalicylimide Benzoxazinone Benzoxazinone (Cyclized Intermediate) [Thermodynamic Product] Disalicylimide->Benzoxazinone Heat > 170°C - H2O Impurity Uncyclized Impurity (Process Risk) Disalicylimide->Impurity Incomplete Cyclization Deferasirox Deferasirox (Iron Chelator Drug) Benzoxazinone->Deferasirox + 4-Hydrazinobenzoic acid Reflux

Caption: Reaction pathway controlling the formation of Disalicylimide vs. Deferasirox precursors.

Experimental Validation: Iron Chelation Assay

To verify the functional activity of the synthesized derivative, a spectrophotometric iron-binding assay is required.

Objective: Determine the stoichiometry of Fe³⁺ binding.

Protocol:

  • Stock Solutions:

    • Ligand (Disalicylimide): 10 mM in DMSO.

    • Metal (FeCl₃): 10 mM in 0.1 M HCl.

    • Buffer: 10 mM PIPES, pH 7.4.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions where the total concentration [Ligand] + [Metal] is constant (e.g., 100 µM), but the mole fraction varies from 0 to 1.

    • Incubate for 30 minutes at 25°C.

  • Measurement:

    • Measure Absorbance at 510 nm (characteristic charge transfer band for phenolate-Fe complexes).

  • Analysis:

    • Plot Absorbance vs. Mole Fraction of Metal.

    • Expected Result: A maximum at 0.33 (indicating 2:1 Ligand:Metal complex) or 0.5 (1:1 complex), depending on pH and concentration. For Disalicylimide, a 2:1 complex is typical at physiological pH.

Data Summary: Physicochemical Properties
PropertyValueRelevance
CAS Number 1972-71-0Identification
LogP (Predicted) ~2.9Good membrane permeability; oral bioavailability potential.
pKa (Phenolic) ~8.5, 10.2Ionization state at physiological pH (partially anionic).
Melting Point 210-213°C (Cyclizes)Caution: MP determination often leads to in-situ cyclization.
Solubility Low in water; High in DMSO/EthanolRequires organic co-solvents for biological assays.
References
  • Novartis AG. "Process for the preparation of substituted 3,5-diphenyl-1,2,4-triazoles." US Patent 6,465,504. (Describes the melt fusion synthesis of Deferasirox precursors).

  • Steinhauser, S., et al. "Complex formation of the iron chelator deferasirox (ICL670) and its derivatives." European Journal of Inorganic Chemistry, 2004. (Details the coordination chemistry of bis-hydroxyphenyl motifs).

  • BenchChem. "Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides." Technical Guide, 2025. (Pharmacology of the open-chain analogs).

  • Chaudhuri, R., et al. "Deferasirox: A Review of its Use in the Management of Transfusional Chronic Iron Overload." Drugs, 2004.[8][7] (Clinical context of the final drug product).

Sources

Technical Monograph: Physicochemical Profiling & Control of 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide

[1]

Common Name: Disalicylimide CAS Registry Number: 1972-71-0 Role: Critical Process Impurity (Deferasirox Synthesis) / Tridentate Ligand[1][2]

Executive Summary & Chemical Identity[1][3]

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide, commonly referred to as Disalicylimide , is a symmetric imide derivative of salicylamide.[1] While it possesses intrinsic value as a tridentate chelating ligand, it is most significant in pharmaceutical development as Deferasirox EP Impurity A .[1]

Its presence is a critical quality attribute (CQA) in the synthesis of iron chelators.[1] The molecule is formed as a major by-product during the condensation of salicylic acid derivatives, specifically competing with the cyclization pathways required to form benzoxazinone intermediates.[1] Understanding its physicochemical behavior is essential for developing robust purification strategies in API manufacturing.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
ParameterDetail
IUPAC Name 2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Synonyms Disalicylimide; Bis(2-hydroxybenzoyl)amine; Deferasirox Impurity A
CAS Number 1972-71-0
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES O=C(NC(=O)c1ccccc1O)c2ccccc2O

Structural Analysis & Physicochemical Properties[1][3][5]

The molecule features two hydroxyphenyl rings connected by an imide (-CO-NH-CO-) bridge.[1] This structure dictates its unique solubility and stability profile.[1]

Intramolecular Hydrogen Bonding

The defining physicochemical feature of Disalicylimide is the presence of strong intramolecular hydrogen bonds (IMHB).[1] The phenolic hydroxyl protons interact with the carbonyl oxygens of the central imide bridge.[1]

  • Consequence: This "locks" the molecule into a planar or near-planar conformation, reducing its polarity and increasing its lipophilicity compared to its open-chain analogs.[1] This phenomenon explains its poor water solubility and retention in organic layers during extraction.[1]

Physicochemical Data Table[1][3]
PropertyValue / CharacteristicContextual Note
Physical State Solid (White to Off-white crystalline powder)Forms needles from ethanol/water.[1]
Melting Point 200°C – 210°C (Decomposes)High MP due to extensive H-bonding network.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic aromatic rings dominate.[1]
Solubility (Organic) High: DMSO, DMF, THFModerate: Ethanol, MethanolSoluble in polar aprotic solvents.[1]
pKa (Calculated) pKa₁ ≈ 7.5 (Phenolic)pKa₂ ≈ 8.5 (Imide N-H)The imide proton is acidified by the two flanking carbonyls.[1]
LogP ~2.8 - 3.2Lipophilic; crosses biological membranes easily.[1]
Chelation Tridentate (O-N-O donor set)Coordinates Fe(III) and Al(III) effectively.[1]

Synthesis & Formation Mechanism[1]

In the context of drug development (specifically Deferasirox), Disalicylimide forms via the reaction of Salicyloyl Chloride with Salicylamide.[1] This is a competitive side reaction during the formation of the Benzoxazinone intermediate.[1]

The Competitive Pathway

The target reaction aims to cyclize the precursors into 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[1] However, if the temperature is uncontrolled (>170°C) or if cyclization kinetics are slow, the linear acylation prevails, yielding Disalicylimide.[1]

Why this matters: Disalicylimide is structurally similar to the benzoxazinone intermediate, making separation by crystallization difficult.[1]

Pathway Visualization (DOT)[1]

ReactionPathwaySalChlorSalicyloyl Chloride(Precursor A)IntermedReaction Matrix(High Temp >160°C)SalChlor->IntermedSalAmideSalicylamide(Precursor B)SalAmide->IntermedBenzoxBenzoxazinone(Target Intermediate)Intermed->BenzoxCyclization(Desired)DisalicylDisalicylimide(Impurity A)Intermed->DisalicylLinear Acylation(Undesired Side Rxn)DeferasiroxDeferasirox(Final API)Benzox->Deferasirox+ 4-Hydrazinobenzoic acidDisalicyl->DeferasiroxInhibits/Contaminates

Figure 1: Competitive reaction pathway showing the formation of Disalicylimide (Impurity A) versus the desired Benzoxazinone intermediate during Deferasirox synthesis.[1]

Analytical Characterization & Control Protocol

To ensure pharmaceutical purity, a validated HPLC method is required to separate Disalicylimide from the API and other related substances.[1]

Detection Protocol (HPLC-UV)

Because Disalicylimide lacks ionizable groups that are permanently charged at neutral pH, Reverse Phase Chromatography (RP-HPLC) is the standard.[1]

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 80% A (Isocratic)[1]

    • 5-25 min: 80% A → 20% A (Linear Gradient)

    • 25-30 min: 20% A (Hold)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Absorption max of the benzamide system) and 315 nm (Phenolic shift).[1]

  • Retention Logic: Disalicylimide is relatively non-polar.[1] It will elute after Salicylamide and before the highly lipophilic Deferasirox dimer impurities.[1]

Mass Spectrometry (LC-MS/MS)

For structural confirmation during R&D:

  • Ionization: ESI Negative Mode (ESI-).[1]

  • Parent Ion: [M-H]⁻ = 256.2 m/z.[1]

  • Fragmentation:

    • Loss of Salicyloyl group → 136 m/z (Salicylamide fragment).[1]

    • Further loss of NH₃ → 119 m/z (Hydroxybenzoyl cation).[1]

Impact on Drug Development[1]

Purification Challenges

Disalicylimide has a "sticky" solubility profile.[1] It co-precipitates with the benzoxazinone intermediate.[1]

  • Standard Removal: Recrystallization from Isopropanol (IPA) is often cited.[1] The benzoxazinone is less soluble in cold IPA than Disalicylimide, allowing the impurity to remain in the mother liquor.[1]

  • Critical Limit: In Deferasirox API, this impurity must typically be controlled to < 0.15% (ICH Q3A limits).

Chelation Interference

As a tridentate ligand, Disalicylimide can chelate iron in a 2:1 ligand-to-metal ratio.[1] If present in the final drug product, it competes with Deferasirox for iron binding, potentially altering the pharmacokinetic profile or leading to non-therapeutic iron complexes.[1]

References

  • World Intellectual Property Organization (WIPO). (2014).[1] Process for the preparation of deferasirox. WO2014136062A2.[1] Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 126654116, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. Retrieved from .[1]

  • CymitQuimica. (n.d.).[1] 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS 1972-71-0).[1][2][3] Retrieved from .[1]

  • European Directorate for the Quality of Medicines (EDQM). (2022).[1] Deferasirox Monograph 2938: Impurity A. European Pharmacopoeia (Ph.[1] Eur.). (Reference to standard compendial limits).

2-hydroxy-N-(2-hydroxybenzoyl)benzamide CAS number 1972-71-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS 1972-71-0)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS No. 1972-71-0), a molecule of significant interest within the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the iron-chelating agent Deferasirox, this compound's characterization and control are critical for drug quality and safety. Beyond its role as an impurity, its structural classification as a salicylanilide derivative places it within a class of compounds known for a wide spectrum of biological activities. This document will delve into its physicochemical properties, synthesis and formation pathways, biological context, and detailed experimental protocols for its synthesis and analytical quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical implications.

Introduction

2-hydroxy-N-(2-hydroxybenzoyl)benzamide, also known as Disalicylamide, is a notable member of the N-benzoyl-2-hydroxybenzamide family.[1] While not a widely recognized active pharmaceutical ingredient (API) itself, it holds considerable importance as a critical process impurity formed during the manufacture of Deferasirox, a widely used oral iron chelator.[2][3] The presence of such impurities in APIs is a major concern for regulatory bodies, necessitating their thorough characterization, quantification, and control to ensure the safety and efficacy of the final drug product.

The core structure of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, featuring two salicylic acid moieties linked by an amide bond, is intriguing from a medicinal chemistry perspective. The parent class of salicylanilides has been extensively investigated and is known to exhibit a diverse range of biological activities, including antibacterial, antifungal, anticancer, and antiprotozoal properties.[4][5][6][7][8] This guide will, therefore, not only address the compound's role as a pharmaceutical impurity but also explore its potential, yet untapped, biological significance based on the established pharmacology of its structural class.

Physicochemical Properties and Analytical Characterization

A precise understanding of the physicochemical properties of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is fundamental for its synthesis, purification, and analytical detection. Key identifying information and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1972-71-0[1][9]
Molecular Formula C₁₄H₁₁NO₄[1]
Molecular Weight 257.24 g/mol [1]
IUPAC Name 2-hydroxy-N-(2-hydroxybenzoyl)benzamide[10]
Synonyms Disalicylamide, Deferasirox Diacyl Impurity, 2,2'-Dihydroxydibenzamide[1][3]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]
Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide are typically achieved through a combination of spectroscopic and chromatographic techniques. Suppliers of this compound as a reference standard provide comprehensive characterization data.[11]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons, confirming the presence of the aromatic rings, the hydroxyl groups, and the amide proton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound and for its quantification in API samples.

  • Infrared Spectroscopy (IR): Identifies the key functional groups present in the molecule, such as the O-H stretch of the hydroxyl groups, the N-H stretch of the amide, and the C=O stretch of the amide and carbonyl groups.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound.

Synthesis and Formation Mechanisms

The primary context for the synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is its inadvertent formation during the production of Deferasirox.[2] It arises from the reaction between salicyloyl chloride and salicylamide at elevated temperatures.[2] This reaction can lead to the formation of this diacyl impurity, which can be challenging to remove from the final product.[2]

Formation as a Deferasirox Impurity

The formation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide as a byproduct in the synthesis of Deferasirox is a critical consideration for process chemists. The intended reaction for one of the synthetic routes to an intermediate of Deferasirox involves the condensation of salicyloyl chloride with salicylamide.[2] However, under certain conditions, a secondary reaction can occur where a second molecule of salicyloyl chloride acylates the nitrogen of the newly formed amide, leading to the formation of the diacyl impurity.[2]

G cluster_reactants Reactants cluster_products Products Salicyloyl_Chloride Salicyloyl Chloride Deferasirox_Intermediate Deferasirox Intermediate Salicyloyl_Chloride->Deferasirox_Intermediate Condensation Diacyl_Impurity 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (Diacyl Impurity) Salicyloyl_Chloride->Diacyl_Impurity Salicylamide Salicylamide Salicylamide->Deferasirox_Intermediate Deferasirox_Intermediate->Diacyl_Impurity Further Acylation (Side Reaction) G cluster_workflow Synthetic Workflow Start Salicylic Acid Activation Activation (e.g., with Thionyl Chloride) Start->Activation Intermediate Salicyloyl Chloride Activation->Intermediate Coupling Amide Coupling (with Salicylamide) Intermediate->Coupling Product 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Coupling->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: General synthetic workflow for the target compound.

Modern synthetic methodologies, such as microwave-assisted synthesis, have been successfully employed for the rapid and efficient synthesis of related salicylanilide derivatives and could be adapted for this compound. [6][12]

Biological Context and Potential Applications

A Critical Pharmaceutical Reference Standard

The primary and most immediate application of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is as a certified reference material for the quality control of Deferasirox. [3]Its availability in a highly pure form is essential for:

  • Analytical Method Development: Developing and optimizing chromatographic methods (e.g., HPLC, UPLC) to separate and quantify this impurity from the API.

  • Method Validation: Ensuring that the analytical method is accurate, precise, specific, and robust.

  • Routine Quality Control: Monitoring the levels of this impurity in each batch of Deferasirox to ensure it remains below the regulatory limits.

Potential Biological Activities of the Salicylanilide Class

The structural framework of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is shared with a broad class of salicylanilides that have demonstrated significant biological activities. This suggests that the title compound, while primarily considered an impurity, may possess unexplored pharmacological properties.

  • Antimicrobial and Antifungal Activity: Salicylanilides are known to possess potent activity against a range of bacteria and fungi. [4][6][7]* Anticancer Activity: Certain derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against key signaling proteins like the epidermal growth factor receptor (EGFR). [8]* Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have shown remarkable efficacy against parasites such as Toxoplasma gondii and Plasmodium falciparum. [13][14]The proposed mechanism for this activity involves the disruption of a unique parasite secretory pathway, which is crucial for the parasite's survival and infectivity. [13][15]* Enzyme Inhibition: The broader class of 2-hydroxy-N-phenylbenzamides has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's. [16][17]

G cluster_pathway Potential Mechanism of Antiprotozoal Activity Compound N-benzoyl-2-hydroxybenzamide Target Adaptin-3β (Secretory Protein Complex) Compound->Target Binds to Inhibition Inhibition Pathway Parasite Secretory Pathway Target->Pathway Component of Organelles Micronemes, Rhoptries, Dense Granules Pathway->Organelles Traffics proteins to Disruption Disruption Function Parasite Motility, Invasion, and Survival Organelles->Function Essential for Impairment Impairment Inhibition->Pathway Disruption->Organelles Impairment->Function

Sources

Technical Guide: Antiprotozoal Activity of N-Benzoyl-2-Hydroxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Secretory Pathway and Mitochondrial Bioenergetics in Apicomplexan Parasites

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacology of N-benzoyl-2-hydroxybenzamides , a specialized class of "pseudo-peptide" small molecules distinct from classical salicylanilides. While structurally related to the anthelmintic niclosamide, this scaffold—characterized by a central imide (–CO–NH–CO–) linker—exhibits a unique mode of action.

Unlike standard protonophores that indiscriminately uncouple oxidative phosphorylation, recent lead optimization (e.g., compound QQ-437 ) indicates that N-benzoyl-2-hydroxybenzamides primarily disrupt the parasite secretory pathway (specifically targeting the Adaptin-3β complex) in organisms like Toxoplasma gondii and Plasmodium falciparum. This guide outlines the rational design, synthesis, and biological validation of these compounds.

Chemical Basis & Rational Design

The core pharmacophore of N-benzoyl-2-hydroxybenzamides consists of a salicylamide (Ring A) coupled to a benzoic acid derivative (Ring B) via an imide linkage.[1]

1.1 The Scaffold Architecture

The molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the amide/imide linker. This "pseudo-ring" formation is critical for cell permeability (Lipinski compliance) and target binding.

  • Ring A (Salicylamide): The 2-hydroxyl group is non-negotiable. It functions as a hydrogen bond donor, locking the conformation. Removal or methylation of this -OH abolishes activity.

  • Linker (Imide): The N-acyl functionality (

    
    ) increases the acidity of the NH proton compared to a standard amide, potentially influencing pKa and membrane transit.
    
  • Ring B (Benzoyl): This region tolerates significant variation. Introduction of lipophilic electron-withdrawing groups (EWGs) or bulky alkoxy groups (e.g., 4-isopropoxy) typically enhances potency by improving hydrophobic collapse into the target binding pocket.

1.2 Structure-Activity Relationship (SAR) Matrix
Structural RegionModificationEffect on Activity (IC50)
Ring A (2-OH) Removal (H)Loss of Activity (>10 µM)
Ring A (2-OH) Methylation (OMe)Loss of Activity
Linker N-MethylationReduced potency (Steric clash)
Ring B (Para) 4-Ethyl / 4-IsopropoxyEnhanced Potency (Low nM range)
Ring B (Meta) Halogenation (Cl, Br)Moderate improvement
Mechanisms of Action (MOA)

The N-benzoyl-2-hydroxybenzamides exhibit a dual-threat mechanism, though the secretory pathway disruption is the distinguishing feature of the newest generation of leads.

2.1 Primary Mechanism: Secretory Pathway Disruption

In T. gondii and P. falciparum, these compounds target the Adaptin-3β (AP-3β) subunit of the adaptor protein complex. This complex is responsible for protein trafficking from the Golgi to specialized organelles:

  • Micronemes & Rhoptries: Essential for host cell invasion.[1]

  • Acidocalcisomes: Essential for osmoregulation and storage.

Inhibition leads to the mis-sorting of critical invasion proteins, causing the accumulation of vesicles and eventual parasite death.

2.2 Secondary Mechanism: Mitochondrial Uncoupling

Similar to salicylanilides, the phenolic moiety allows these compounds to act as weak acids. They can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force (


). However, the imide series shows higher selectivity for the parasite secretory machinery over mammalian mitochondria compared to classic uncouplers like FCCP.
2.3 Pathway Visualization

MOA cluster_organelles Organelle Failure Compound N-Benzoyl-2-hydroxybenzamide (Entry via Passive Diffusion) Target Target Binding: Adaptin-3β Complex (AP-3) Compound->Target High Affinity Binding Trafficking Disruption of Golgi-to-Organelle Protein Sorting Target->Trafficking Inhibition Rhoptries Rhoptries (Empty/Malformed) Trafficking->Rhoptries Micronemes Micronemes (Trafficking Block) Trafficking->Micronemes Invasion Host Cell Invasion Failure Rhoptries->Invasion Lack of Invasion Factors Micronemes->Invasion Death Parasite Clearance Invasion->Death

Caption: Mechanism of action showing the disruption of the AP-3 dependent secretory pathway leading to invasion failure.

Synthetic Workflow

The synthesis of N-benzoyl-2-hydroxybenzamides is a direct N-acylation of salicylamide. The protocol requires anhydrous conditions to prevent hydrolysis of the acid chloride.

3.1 Reaction Scheme

Reactants: Salicylamide (Nucleophile) + Substituted Benzoyl Chloride (Electrophile). Solvent/Base: Pyridine (Acts as both solvent and proton scavenger). Conditions: Reflux (


).
3.2 Step-by-Step Protocol
  • Preparation of Acid Chloride:

    • Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

    • Evaporate solvent to yield the crude benzoyl chloride.[2]

  • Coupling Reaction:

    • Dissolve salicylamide (1.0 eq) in anhydrous pyridine (0.5 M concentration).

    • Add the prepared benzoyl chloride (1.1 eq) dropwise at

      
       under inert atmosphere (
      
      
      
      ).
    • Allow to warm to RT, then reflux at

      
       for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
      
  • Work-up & Purification:

    • Cool the mixture and pour into ice-cold 1M HCl (to neutralize pyridine and protonate the product).

    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Methanol/Water or perform Flash Chromatography (Silica gel).

3.3 Synthesis Diagram

Synthesis Start1 Salicylamide (Ring A) Reaction Reflux in Pyridine 115°C, 2-4h Start1->Reaction Start2 Substituted Benzoyl Chloride (Ring B) Start2->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench N-Acylation Product N-Benzoyl-2-hydroxybenzamide (Precipitate) Quench->Product Crystallization

Caption: Synthetic route via N-acylation of salicylamide in basic media.

Biological Evaluation Protocols

To validate antiprotozoal activity, a self-validating phenotypic screen is required. The Resazurin (Alamar Blue) Assay is the industry standard for high-throughput screening against T. gondii or P. falciparum.

4.1 In Vitro Antiparasitic Assay (T. gondii)
  • Objective: Determine the half-maximal inhibitory concentration (

    
    ).
    
  • Cell Line: Human Foreskin Fibroblasts (HFF) infected with T. gondii (RH strain expressing YFP or Luciferase).

Protocol:

  • Seeding: Plate HFF cells in 96-well plates (

    
     cells/well) and grow to confluence (24h).
    
  • Infection: Infect monolayers with T. gondii tachyzoites (MOI 3:1).

  • Treatment: Immediately add serial dilutions of the test compound (e.g., 0.1 nM to 10 µM). Include DMSO control (negative) and Pyrimethamine (positive control).

  • Incubation: Incubate for 72 hours at

    
    , 5% 
    
    
    
    .
  • Readout:

    • Fluorescence: If using YFP-strain, read fluorescence (Ex 510nm / Em 540nm).

    • Viability: Add Resazurin (10% v/v). Incubate 2-4 hours. Read fluorescence (Ex 560nm / Em 590nm).

  • Analysis: Normalize data to DMSO control and fit to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
4.2 Selectivity Index (SI) Calculation

Simultaneously run the Resazurin assay on uninfected HFF cells.



Target Threshold: An SI > 10 is considered a hit; SI > 100 is a lead candidate.
Representative Data & Lead Optimization

The following table summarizes the activity profile of key derivatives reported in literature (e.g., Stec et al., 2012), highlighting the impact of Ring B substitution.

Compound IDRing B SubstitutionT. gondii

(nM)
P. falciparum

(nM)
Host

(µM)
Selectivity Index
Salicylamide None>10,000>10,000>100N/A
1a 4-Ethyl120450>50>400
1d 4-Isopropoxy35 85 >50>1400
QQ-437 4-(Trifluoromethoxy)12 45 423500
Neg. Control 2-Methoxy (Ring A)>5,000>5,000>100Inactive

Note: Data represents average values from standardized fluorescent assays. The 4-isopropoxy and 4-trifluoromethoxy derivatives (QQ-437) represent the current state-of-the-art for this scaffold.

References
  • Stec, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.[3] Journal of Medicinal Chemistry, 55(7), 3088–3100.[3]

  • Fomovska, A., et al. (2012). Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. Antimicrobial Agents and Chemotherapy, 56(5), 2666–2682.

  • Renyoldson, A., et al. (2008). Resazurin-based assay for screening of anti-leishmanial and anti-trypanosomal compounds. Journal of Microbiological Methods, 75(3), 322-324.

  • Goetz, M., et al. (2008). Screening of a library of synthetic chemicals identifies inhibitors of Toxoplasma gondii growth. Antimicrobial Agents and Chemotherapy, 52(3), 844–852.

Sources

2-hydroxy-N-(2-hydroxybenzoyl)benzamide as a precursor in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Disalicyloimide, Bis-salicylamide, N-Salicyloylsalicylamide CAS: 1975-63-9 (Generic for salicylamide derivatives; specific isomer distinction required)

Executive Summary

2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a pseudo-symmetrical imide derived from the condensation of two salicylic acid moieties.[1] While often encountered as the "uncyclized intermediate" in the synthesis of the iron-chelator Deferasirox , this molecule possesses distinct chemical utility as a stable precursor for 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-ones .

This guide details the isolation, characterization, and controlled reactivity of this imide. Unlike standard amides, the N-acyl bond in this scaffold is highly susceptible to intramolecular nucleophilic attack by the phenolic hydroxyl group, driving a cyclodehydration pathway that is central to its synthetic value.

Part 1: Structural Analysis & Reactivity Profile

The Acyclic-Cyclic Tautomeric Relationship

The defining feature of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is its thermodynamic instability relative to its dehydrated counterpart.

  • Acyclic Form (The Topic): Possesses free phenolic hydroxyls and a central imide (

    
    ) linkage. It acts as a tetradentate ligand (
    
    
    
    ) or tridentate ligand (
    
    
    ) depending on deprotonation.
  • Cyclic Form (The Product): 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[2][3][4][5] The cyclization is driven by entropy and the formation of a stable heterocycle.

Mechanistic Pathway

The transformation is an intramolecular condensation. The phenolic oxygen attacks the carbonyl carbon of the adjacent amide group, eliminating water.

ReactionPathway cluster_0 Precursors SalCl Salicyloyl Chloride Imide Target: Disalicyloimide (Acyclic Intermediate) SalCl->Imide Pyridine, <35°C SalAm Salicylamide SalAm->Imide Benzox 2-(2-hydroxyphenyl)- 4H-1,3-benzoxazin-4-one Imide->Benzox Heat (>100°C) -H2O Deferasirox Deferasirox (API) Benzox->Deferasirox 4-Hydrazinobenzoic acid

Figure 1: The synthetic position of Disalicyloimide as the pivot point between raw materials and the bioactive benzoxazinone scaffold.[1]

Part 2: Synthesis Strategies

Strategic Isolation

To isolate the acyclic 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, one must suppress the cyclization reaction. This is achieved by:

  • Temperature Control: Maintaining reaction temperatures below 40°C.

  • Solvent Selection: Using aprotic solvents (DCM or THF) with a base scavenger (Pyridine or TEA) rather than high-boiling solvents like xylene which promote dehydration.

Reaction Stoichiometry

The synthesis typically utilizes an activated acid derivative (Salicyloyl chloride) reacting with Salicylamide.



Critical Quality Attribute (CQA): The purity of the salicyloyl chloride is paramount. Presence of thionyl chloride impurities can catalyze the premature cyclization to the benzoxazinone.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Target: Isolation of the acyclic imide.

Reagents:

  • Salicylamide (1.0 eq)[6]

  • Salicyloyl Chloride (1.1 eq)[2]

  • Pyridine (anhydrous)[7]

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve Salicylamide (13.7 g, 100 mmol) in dry DCM (150 mL).

  • Base Addition: Add Pyridine (12 mL) and cool the solution to 0–5°C using an ice bath.

  • Acylation: Add Salicyloyl Chloride (17.2 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Ensure internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Do not reflux.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (200 mL) to neutralize pyridine and precipitate the product.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) followed by cold ethanol (1 x 20 mL).

  • Drying: Dry under vacuum at 40°C. Warning: Higher temperatures during drying may induce partial cyclization.

Expected Yield: 75–85% Characterization:

  • IR: Distinct imide carbonyl bands (approx. 1680 and 1720 cm⁻¹). Absence of the cyclic C=N band seen in benzoxazinones.

Protocol B: Controlled Cyclization to Benzoxazinone

Target: Conversion of precursor to bioactive scaffold.

Reagents:

  • 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (from Protocol A)

  • Ethanol or Xylene (depending on method)

  • Catalytic p-Toluenesulfonic acid (pTSA)

Step-by-Step:

  • Suspend the imide (10 g) in Xylene (100 mL).

  • Add pTSA (0.1 g).

  • Heat to reflux (approx. 140°C) with a Dean-Stark trap to remove water.

  • Monitor by TLC until the starting imide spot disappears (approx. 2–4 hours).

  • Cool to 0°C. The cyclic product, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one, will crystallize.

  • Filter and wash with cold ethanol.

Part 4: Technical Data & Specifications

Comparative Data Table
PropertyAcyclic Precursor (Imide)Cyclic Product (Benzoxazinone)
Formula


MW 257.24 g/mol 239.23 g/mol
Solubility Soluble in DMSO, basic waterSoluble in Chloroform, Toluene
Stability Hydrolytically unstable; heat sensitiveThermally stable; acid stable
IR Signature Broad OH (3200-3400), Split C=OSharp C=N (1620), Lactone C=O[2][6]
Role Ligand / IntermediatePharmacophore / Deferasirox Precursor
Analytical Validation (HPLC)

When analyzing the precursor, use a gradient method to separate it from the cyclic impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Retention: The acyclic imide typically elutes earlier than the hydrophobic benzoxazinone.

Part 5: Application in Coordination Chemistry

Beyond organic synthesis, the acyclic imide serves as a versatile ligand. The "hard" oxygen donors (phenolic and carbonyl) make it ideal for coordinating lanthanides and transition metals.

Coordination cluster_ligand Disalicyloimide Ligand Center Metal Ion (Cu, Ni, Ln) O1 Phenolic O O1->Center Chelation O2 Imide O O2->Center Coordination O3 Phenolic O' O3->Center Chelation

Figure 2: Coordination mode of the deprotonated imide ligand.

References

  • National Institutes of Health (PubChem). (2025). 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one Compound Summary. Retrieved from [Link]

  • Google Patents. (2015). Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for Deferasirox synthesis (EP2632907B1).[4] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-hydroxy-N-(2-hydroxybenzoyl)benzamide, also known as Disalicylimide, is a molecule of growing interest within the scientific community. Structurally, it belongs to the salicylamide family, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a known impurity in the iron chelator drug Deferasirox, which strongly suggests its own potential to bind iron and modulate iron-dependent cellular processes.

Iron is an essential element for numerous cellular functions, from DNA synthesis to energy metabolism. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. Consequently, iron chelation has emerged as a therapeutic strategy for various diseases, including iron overload disorders and cancer. In the context of oncology, iron is crucial for tumor growth and proliferation, making iron chelators a promising class of anti-cancer agents.

Furthermore, the salicylamide scaffold has been associated with the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environment of solid tumors. By potentially acting as both an iron chelator and a HIF-1α inhibitor, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide presents a compelling case for investigation in cancer cell biology and drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in a variety of cell-based assays. The protocols outlined below are designed to be robust and reproducible, enabling the user to investigate the cytotoxic, pro-apoptotic, and iron-chelating effects of this compound, as well as its impact on HIF-1α signaling.

Scientific Background: Plausible Mechanisms of Action

The biological activities of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide are likely multifaceted, primarily revolving around its ability to chelate iron and potentially modulate hypoxia signaling pathways.

Iron Chelation and Induction of Apoptosis

As a potential iron chelator, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide can deplete intracellular iron levels. This disruption of iron homeostasis can trigger the intrinsic pathway of apoptosis. By sequestering iron, the compound may inhibit iron-dependent enzymes crucial for cell survival and proliferation, leading to cell cycle arrest and programmed cell death.

compound 2-hydroxy-N-(2-hydroxybenzoyl)benzamide chelation Iron Chelation compound->chelation iron Intracellular Iron iron->chelation ros Reduced ROS Production chelation->ros enzymes Inhibition of Iron-Dependent Enzymes chelation->enzymes apoptosis Induction of Apoptosis enzymes->apoptosis

Caption: Plausible mechanism of apoptosis induction.

Modulation of HIF-1α Signaling

The stability of the HIF-1α subunit is regulated by iron-dependent prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating iron, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide may inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. This can have complex downstream effects on tumor cell metabolism, angiogenesis, and survival.

compound 2-hydroxy-N-(2-hydroxybenzoyl)benzamide iron Iron compound->iron chelates phd Prolyl Hydroxylases (PHDs) compound->phd inhibits iron->phd activates hif1a HIF-1α phd->hif1a hydroxylates stabilization HIF-1α Stabilization phd->stabilization leads to degradation Proteasomal Degradation hif1a->degradation targeted for nucleus Nuclear Translocation stabilization->nucleus hre Binding to HREs nucleus->hre gene_expression Target Gene Expression (e.g., VEGF, GLUT1) hre->gene_expression

Caption: Hypothesized modulation of HIF-1α signaling.

Materials and Reagents

  • 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA solution

  • Cell counting solution (e.g., trypan blue)

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Iron Assay Kit (colorimetric)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate for Western blotting

Protocol 1: Stock Solution Preparation and Storage

Rationale: Proper preparation and storage of the compound's stock solution are critical for experimental reproducibility. DMSO is recommended as the initial solvent based on the solubility of the related compound, salicylamide. However, it is imperative to visually confirm the complete dissolution of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Step-by-Step Protocol:

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a suitable amount of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide powder.

    • Dissolve the powder in cell culture grade DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Protect the stock solution from light.

Note: Before use in cell culture, the stock solution should be thawed at room temperature and vortexed gently. The required volume of the stock solution is then diluted in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the compound does not precipitate upon dilution in the aqueous medium.

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay will determine the cytotoxic effects of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide on a given cell line and allow for the calculation of the half-maximal inhibitory concentration (IC50).

start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate for 2-4h mtt_add->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in complete culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.10 ± 0.0688.0
100.65 ± 0.0452.0
500.20 ± 0.0216.0
1000.10 ± 0.018.0

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with 2-hydroxy-N-(2-hydroxybenzoyl)benzamide at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Positive Control15.3 ± 1.850.7 ± 4.234.0 ± 3.1

Protocol 4: Intracellular Iron Chelation Assay

Rationale: This colorimetric assay measures the intracellular iron content to directly assess the iron-chelating activity of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The assay is based on the release of iron from cellular proteins in an acidic environment and its subsequent reaction with a chromogenic agent.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the compound as described in Protocol 3.

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells using a suitable lysis buffer and sonication or homogenization.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a BCA assay to normalize the iron content.

  • Iron Assay:

    • Follow the manufacturer's instructions for the chosen colorimetric iron assay kit.

    • Typically, this involves adding an acidic reagent to release iron, followed by a reducing agent to convert Fe3+ to Fe2+, and finally a chromogenic reagent that forms a colored complex with Fe2+.

    • Measure the absorbance at the specified wavelength.

  • Data Analysis:

    • Calculate the iron concentration in each sample using a standard curve generated with known iron concentrations.

    • Normalize the iron concentration to the protein concentration of the lysate.

    • Compare the intracellular iron levels in treated cells to the vehicle control.

Protocol 5: Western Blot Analysis of HIF-1α Stabilization

Rationale: This protocol is designed to determine if 2-hydroxy-N-(2-hydroxybenzoyl)benzamide can stabilize the HIF-1α protein. As HIF-1α is rapidly degraded under normoxic conditions, a chemical inducer of hypoxia, such as cobalt chloride (CoCl2), is often used as a positive control.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cells with the compound under normoxic conditions.

    • Include a vehicle control and a positive control (e.g., 100-200 µM CoCl2) for HIF-1α stabilization.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them. For HIF-1α detection, it is often advantageous to use a nuclear extraction kit to enrich for the stabilized protein.

    • Determine the protein concentration of the extracts.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the HIF-1α signal to a loading control such as β-actin or Lamin B1 (for nuclear extracts).

Troubleshooting

Issue Possible Cause Solution
Compound precipitates in culture medium Poor aqueous solubility.Prepare a more dilute stock solution in DMSO. Ensure the final DMSO concentration in the medium is not excessive. Perform a solubility test of the compound in the final culture medium.
High variability in MTT assay results Uneven cell seeding, edge effects in the plate, or contamination.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Maintain sterile technique.
No apoptotic effect observed Compound concentration is too low, or incubation time is too short. The cell line may be resistant.Test a wider range of concentrations and multiple time points. Use a different cell line.
Weak or no HIF-1α signal in Western blot HIF-1α is rapidly degraded. Insufficient protein loading.Work quickly and keep samples on ice during protein extraction. Use a nuclear extraction protocol. Load more protein per lane.

References

  • LookChem. (n.d.). Disalicylimide. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxybenzamide;2-hydroxy-N-(2-hydroxybenzoyl)benzamide. Retrieved from [Link]

  • Cappellini, M. D., & Taher, A. (2009). Deferasirox (Exjade) for the Treatment of Iron Overload. Acta Haematologica, 122(2-3), 165–173. [Link]

  • Hentze, M. W., Muckenthaler, M. U., Galy, B., & Camaschella, C. (2010). Two to tango: regulation of Mammalian iron metabolism. Cell, 142(1), 24–38.
  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399–408.
  • DeNovix. (2021). Apoptosis Assay Protocol. Retrieved from [Link]

  • Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Iron Assay (Ir). Retrieved from [Link]

Application Note: A Robust HPLC Method for the Quantification of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The developed protocol is tailored for researchers, scientists, and professionals in the drug development industry, providing a comprehensive guide from mobile phase preparation to method validation. The causality behind each experimental parameter is elucidated to ensure scientific integrity and facilitate seamless adoption in a laboratory setting. This self-validating system is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

2-hydroxy-N-(2-hydroxybenzoyl)benzamide, a molecule incorporating both phenolic and amide functionalities, presents an interesting analytical challenge. Its structural complexity, with two hydroxyl groups and an amide linkage, necessitates a well-defined and robust analytical method for accurate quantification, which is critical in research and pharmaceutical development. This document provides an in-depth protocol for the reversed-phase HPLC analysis of this compound, ensuring high specificity, accuracy, and precision.

The method development was guided by the physicochemical properties of the analyte and established chromatographic principles for phenolic and amide compounds. The final protocol is designed to be both efficient and reliable for routine analysis.

Analyte Properties and Method Rationale

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Structure: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide possesses aromatic rings and polar functional groups (hydroxyl and amide). This dual nature makes it suitable for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

  • Solubility: While specific quantitative solubility data is not extensively available, based on its structure containing polar hydroxyl and amide groups alongside benzene rings, the compound is predicted to be soluble in polar organic solvents such as methanol and acetonitrile, and sparingly soluble in water. This informs the choice of solvent for sample and standard preparation.

  • UV Absorbance: The presence of chromophoric aromatic rings suggests strong UV absorbance. Based on structurally similar compounds like 2-hydroxy-N-phenylbenzamides, a detection wavelength of around 280 nm is a logical starting point.[1] However, for optimal sensitivity, it is crucial to determine the absorbance maximum experimentally.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Chromatographic Separation C->D Inject E Data Acquisition D->E Detect F Data Processing & Analysis E->F G Method Validation (ICH Q2(R1)) F->G H Report Generation F->H

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm (or experimentally determined λmax)
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used reversed-phase column that provides excellent retention and separation for moderately polar compounds like the analyte.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer offers good separation efficiency. Acetonitrile is a common organic modifier in reversed-phase HPLC. The phosphate buffer controls the pH of the mobile phase, which is crucial for the consistent ionization state of the phenolic hydroxyl groups, thereby ensuring reproducible retention times. A pH of 3.0 is chosen to suppress the ionization of the hydroxyl groups, leading to better peak shape and retention.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: As previously discussed, 280 nm is a suitable starting point for detection. It is highly recommended to determine the optimal wavelength by running a UV scan of the analyte in the mobile phase.

Preparation of Solutions

4.2.1. 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 with phosphoric acid (H₃PO₄).

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

4.2.2. Mobile Phase Preparation

  • Mix 500 mL of acetonitrile with 500 mL of the 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0).

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

4.2.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the standard stock solution.

4.2.4. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4.2.5. Sample Preparation

  • Accurately weigh a portion of the sample containing 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method must be validated to ensure its suitability for the intended purpose, in accordance with the ICH Q2(R1) guidelines.[2]

Validation_Parameters cluster_validation_params Method Validation Parameters (ICH Q2(R1)) A Specificity Validation Validated HPLC Method A->Validation B Linearity B->Validation C Accuracy C->Validation D Precision (Repeatability & Intermediate) D->Validation E Range E->Validation F Robustness F->Validation G System Suitability G->Validation

Caption: Key parameters for HPLC method validation.

System Suitability

Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is performed by injecting the working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the following criteria as per USP <621>.[3][4][5][6]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The peak for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in the sample chromatogram should be free from any co-eluting peaks at the same retention time as the standard. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Inject the prepared working standard solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2][7] Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[7]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% absolute change in the organic modifier
pH of Buffer ± 0.2 units

The system suitability parameters should be checked for each varied condition.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The protocol is founded on sound scientific principles and has been structured to meet the stringent requirements of regulatory bodies. By following the outlined procedures for method implementation and validation, laboratories can ensure the generation of high-quality, reproducible data for this important compound.

References

  • United States Pharmacopeia (USP).
  • International Council for Harmonisation (ICH). Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]

  • Kuchař, M., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 24(23), 4286. [Link]

Sources

Application Note: Structural Elucidation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the structural characterization of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS: 1972-71-0), often referred to as Disalicylamide .[1][2] This molecule represents a class of acyclic imides characterized by a central


 linkage flanked by ortho-hydroxyl aromatic rings.[1][2]

Characterizing this scaffold presents unique challenges due to Intramolecular Hydrogen Bonding (IMHB) and potential tautomerism.[1][2] In drug development, distinguishing this symmetric imide structure from its asymmetric ester isomers (e.g., salicylsalicylamide) is critical for verifying Active Pharmaceutical Ingredient (API) identity.[1]

Key Analytical Challenges:

  • Symmetry Verification: Determining if the molecule adopts a symmetric conformation in solution.[1][2]

  • Labile Proton Exchange: Accurate detection of acidic imide (

    
    ) and phenolic (
    
    
    
    ) protons.[1][2]
  • Differentiation: Conclusively distinguishing the imide linkage from ester or amide isomers.

Chemical Structure & Expected Properties[1][2][3][4][5]

The molecule consists of two 2-hydroxybenzoyl moieties linked by a nitrogen atom.[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 257.24 g/mol [1][3]

  • Symmetry: Chemically equivalent aromatic rings (assuming rapid rotation/symmetric H-bonding).[1][2]

Hydrogen Bonding Network (Graphviz Visualization)

The following diagram illustrates the potential resonance-assisted hydrogen bonding (RAHB) network that stabilizes the structure and influences chemical shifts.

IMHB_Network cluster_0 Structural Consequences Phenol_OH Phenolic O-H Carbonyl Carbonyl (C=O) Phenol_OH->Carbonyl Strong IMHB (Deshields OH) Shift_Downfield Downfield Shift (>10 ppm) Phenol_OH->Shift_Downfield Imide_NH Imide N-H Carbonyl->Imide_NH Resonance (Acidity Increase) Solvent DMSO-d6 Imide_NH->Solvent Intermolecular H-bond (Solvent Effect) Imide_NH->Shift_Downfield

Figure 1: Intramolecular and intermolecular hydrogen bonding interactions influencing NMR chemical shifts.[1][2]

Experimental Protocol

Sample Preparation

To minimize proton exchange and ensure solubility, DMSO-d6 is the solvent of choice.[2] Chloroform (


) may result in poor solubility or broad signals for the amide proton.[1]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1][2]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

  • Pre-treatment: Ensure the sample is dry.[2] Trace water can catalyze proton exchange, broadening the

    
     and 
    
    
    
    signals.
Instrument Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H Standard zg30161.0 sStandard proton observation.[1][2]
13C {1H} zgpg305122.0 sCarbon backbone verification.
1H-13C HSQC hsqcetgp81.5 sAssigning protons to carbons (multiplicity editing).
1H-13C HMBC hmbcgplpndqf161.5 sCritical: Linking rings to carbonyls.

Results & Discussion: The Self-Validating Analysis

1H NMR Interpretation (DMSO-d6)

In a symmetric environment, the two aromatic rings appear equivalent, simplifying the spectrum.

  • Labile Protons (10.0 – 14.0 ppm):

    • Phenolic OH: Expect a sharp singlet (if strong IMHB) or broad singlet between 11.0 – 13.0 ppm .[1][2] The intramolecular H-bond to the carbonyl deshields this proton significantly.[1][2]

    • Imide NH: The central proton is highly acidic due to flanking carbonyls.[2] Expect a signal > 10.5 ppm .[1][2] Note: Addition of

      
       will cause these signals to disappear, confirming their labile nature.
      
  • Aromatic Region (6.8 – 8.1 ppm):

    • Pattern: A characteristic 4-spin system (ABCD) for 1,2-disubstituted benzene.[1][2]

    • Integration: If symmetric, integration values will correspond to 2 protons per signal (Total Ar-H = 8).[1][2]

    • Self-Validation: If you observe two distinct sets of aromatic signals (total 8 peaks instead of 4), the symmetry is broken (indicating an ester-amide isomer or restricted rotation).[1]

13C NMR Interpretation[1][2][5]
  • Carbonyl (C=O): Look for the amide/imide carbonyl signal around 160–170 ppm .[1][2]

    • Symmetry Check: A single carbonyl peak indicates magnetic equivalence of the two benzoyl halves.[2] Two peaks indicate asymmetry.[1][2]

  • Aromatic Carbons:

    • C-OH (Quaternary): Deshielded, typically 155–160 ppm .[1][2]

    • C-H Signals: Four distinct signals in the 115–135 ppm range.[2]

2D NMR Connectivity (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) is the definitive test for the imide structure versus an ester .[1]

  • Imide Logic: The central

    
     proton (if visible) will show correlations to two  equivalent carbonyl carbons.[1]
    
  • Ring-Carbonyl Link: The aromatic protons ortho to the carbonyl (H-6 position) will show a strong 3-bond correlation (

    
    ) to the carbonyl carbon.[1][2]
    

Structural Validation Workflow

The following decision tree outlines the logic for confirming the structure based on spectral data.

Validation_Workflow Start Acquire 1H & 13C NMR (DMSO-d6) Count_Signals Count Aromatic Signal Sets Start->Count_Signals One_Set 1 Set (4 peaks) Count_Signals->One_Set Equivalence Two_Sets 2 Sets (8 peaks) Count_Signals->Two_Sets Non-Equivalence Symmetry_Node Symmetric Structure (Disalicylamide) One_Set->Symmetry_Node Asymmetry_Node Asymmetric Structure (Salicylsalicylamide Ester) Two_Sets->Asymmetry_Node Labile_Check Check Labile Protons (>10 ppm) Symmetry_Node->Labile_Check Final_Valid Confirmed: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Labile_Check->Final_Valid OH & NH Present

Figure 2: Logical workflow for distinguishing the symmetric imide from asymmetric isomers.

References

  • PubChem Compound Summary. (2023). 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CID 126654116).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on Pulse Sequences and HMBC interpretation). [Link]

  • Hansen, P. E. (2021).[1][2] A Spectroscopic Overview of Intramolecular Hydrogen Bonds. Molecules. (Review of IMHB effects on chemical shifts). [Link]

  • AIST Spectral Database. (2023).[1][2] SDBS Web: Spectral Database for Organic Compounds.[1][2] (General reference for Salicylamide derivative shifts). [Link][1]

Sources

High-Efficiency Synthesis and Evaluation of 2-Hydroxy-N-Phenylbenzamides as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Salicylanilide Scaffold in Neurotherapeutics

Alzheimer’s disease (AD) is characterized by a cholinergic deficit caused by the rapid hydrolysis of acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While current therapeutics (e.g., Rivastigmine, Galantamine) target these enzymes, there is a critical need for novel inhibitors with tunable lipophilicity and dual-inhibition profiles.

2-Hydroxy-N-phenylbenzamides , historically known as salicylanilides, represent a privileged scaffold for this purpose.[1] Unlike rigid alkaloids, this class offers a flexible biphenyl structure linked by an amide bond. The presence of the phenolic hydroxyl group at the ortho position (2-OH) is not merely structural; it facilitates an intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule into a planar conformation that mimics the transition state of ACh hydrolysis.

This guide details the microwave-assisted synthesis of these compounds—a method superior to conventional thermal reflux in both yield and purity—and provides a rigorous protocol for their biological validation using a modified Ellman’s assay.

Chemical Design Strategy & SAR Logic

Before synthesis, one must understand the Structure-Activity Relationship (SAR) driving the design. The efficacy of salicylanilides as cholinesterase inhibitors relies on three core interactions:

  • The "2-OH" Anchor: Essential for intramolecular H-bonding. Removal or methylation of this group typically abolishes activity by disrupting the planar pharmacophore required to fit the enzyme's active site gorge.

  • The Amide Linker: Mimics the ester bond of acetylcholine.

  • The N-Phenyl Substituents:

    • Electron-withdrawing groups (Cl, Br, NO₂): Enhance the acidity of the amide proton (better H-bond donor to the enzyme) and increase lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration.

    • Positioning: Substituents at the 3' and 4' positions of the aniline ring often yield the highest potency (IC₅₀ < 10 µM) due to hydrophobic interactions with the Peripheral Anionic Site (PAS) of AChE.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Rationale: Conventional synthesis using thionyl chloride (


) often requires harsh reflux conditions (4–8 hours) and can lead to by-products due to the unprotected phenolic hydroxyl. The Phosphorus Trichloride (

) method under microwave irradiation activates the carboxylic acid in situ (likely forming a transient cyclic phosphite intermediate), allowing the reaction to proceed in minutes without protecting the phenol.
Reagents & Equipment[2][3]
  • Reactants: Substituted Salicylic Acid (1.0 eq), Substituted Aniline (1.0 eq).

  • Activator: Phosphorus Trichloride (

    
    ) (0.5 eq).
    
  • Solvent: Chlorobenzene (Anhydrous). Note: Chlorobenzene is preferred over toluene for its higher dielectric constant, which couples better with microwave energy.

  • Equipment: Microwave reactor (e.g., CEM Discover or Monowave), magnetic stir bars.

Step-by-Step Workflow
  • Preparation: In a microwave-compatible vessel, dissolve the salicylic acid derivative (e.g., 5-chlorosalicylic acid, 1 mmol) and the aniline derivative (e.g., 4-chloroaniline, 1 mmol) in 5 mL of dry chlorobenzene.

  • Activation: Add

    
     (0.5 mmol) dropwise to the mixture. Caution: PCl3 reacts violently with moisture; perform in a fume hood.
    
  • Irradiation: Seal the vessel. Set the microwave reactor to Constant Power mode (approx. 50–100 W) to maintain a bulk temperature of 130°C .

  • Reaction Time: Irradiate for 15–20 minutes . (Conventional reflux would take 3–5 hours).

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature. The product often precipitates.

    • Validation: If no precipitate forms, rotovap the solvent to 50% volume.

    • Filter the solid.

    • Acid Wash: Wash the solid with 5% HCl (2 x 10 mL). Why? This removes unreacted aniline. If the filtrate remains basic/neutral, the wash is insufficient.

    • Wash with water until neutral pH.

  • Purification: Recrystallize from Ethanol/Water (95:5).

Workflow Visualization

SynthesisWorkflow Start Reactants: Salicylic Acid + Aniline Activation Add PCl3 (In-situ Activation) Start->Activation Solvent: PhCl MW Microwave Irradiation 130°C, 20 min Activation->MW Cyclization Workup Precipitation & HCl Wash MW->Workup Crude Solid Product Pure Salicylanilide (Recrystallized) Workup->Product EtOH/H2O

Figure 1: Microwave-assisted synthesis workflow utilizing PCl3-mediated coupling. This pathway minimizes thermal degradation and eliminates the need for phenol protection.

Protocol B: Biological Evaluation (Modified Ellman’s Assay)

Rationale: The Ellman assay relies on the cleavage of acetylthiocholine (ATCh) by AChE to produce thiocholine.[2] Thiocholine reacts with DTNB (Ellman’s Reagent) to form the yellow 5-thio-2-nitrobenzoate anion (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


).
Critical Insight:  Many standard protocols fail because they do not account for the non-enzymatic hydrolysis of ATCh or the instability of DTNB at high pH. This protocol uses pH 8.0 (optimal for enzyme) but strictly controls incubation times to prevent false positives.
Reagents
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus) or BuChE (from equine serum), 2.3 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh), 0.075 M.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.01 M.

  • Inhibitor: Synthesized salicylanilides dissolved in DMSO (ensure final DMSO conc < 2%).

Microplate Protocol (96-Well)
  • Blank Preparation: Add 150 µL Phosphate Buffer to "Blank" wells.

  • Control Preparation: Add 130 µL Buffer + 20 µL DMSO (solvent control) + 20 µL Enzyme solution.

  • Sample Preparation: Add 130 µL Buffer + 20 µL Inhibitor Solution (various concentrations) + 20 µL Enzyme solution.

  • Pre-Incubation (Crucial): Incubate the plate at 25°C for 15 minutes .

    • Expert Note: This step allows the inhibitor to bind to the enzyme's active site (CAS or PAS) before the substrate competes for entry.

  • Reaction Initiation: Add 40 µL of Substrate/DTNB mixture (1:1 ratio of ATCh and DTNB stocks) to all wells.

  • Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 60s for 10 minutes) or endpoint mode after 10 minutes.

Data Analysis & Self-Validation
  • Calculate % Inhibition:

    
    
    
  • Validation Check: The absorbance of the "Control" wells must increase linearly over the 10-minute window (

    
    ). If it plateaus, the substrate is depleted; repeat with less enzyme.
    
  • False Positive Check: Run a "No Enzyme" control with the inhibitor and DTNB. If yellow color develops, your compound contains free thiols or is hydrolyzing the DTNB non-enzymatically.

Assay Mechanism Visualization

EllmanAssay Substrate Acetylthiocholine (ATCh) Thiocholine Thiocholine (R-SH) Substrate->Thiocholine Produces Enzyme AChE Enzyme Enzyme->Substrate Hydrolysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binding Inhibitor Salicylanilide (Inhibitor) Inhibitor->Enzyme Blocks Active Site DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with Color Yellow Anion (TNB, 412 nm) DTNB->Color Cleavage

Figure 2: Mechanism of the Ellman Assay.[2] The inhibitor competes with ATCh for the enzyme. Reduced hydrolysis leads to less Thiocholine, preventing the colorimetric reaction with DTNB.

Comparative Data Summary

The following table summarizes expected outcomes based on established literature for this scaffold.

ParameterConventional Method (

/Reflux)
Microwave Method (

/MW)
Reaction Time 4 – 8 Hours15 – 20 Minutes
Typical Yield 50 – 65%75 – 92%
Purity (Crude) Low (requires column chromatography)High (recrystallization usually sufficient)
Moisture Sensitivity ModerateHigh (PCl3 requires dry solvents)
Atom Economy Lower (excess reagents often used)Higher (stoichiometric efficiency)

References

  • Krátký, M., et al. (2017). "Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking." Molecules, 22(9).[3] [Link]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95. [Link]

  • Imramovský, A., et al. (2012).[3] "Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking." Molecules, 17(9), 10142-10158. [Link]

  • Komersová, A., et al. (2007).[4] "New findings about Ellman's method to determine cholinesterase activity."[1][5][4] Zeitschrift für Naturforschung C, 62(1-2), 150-154.[4] [Link]

Sources

Application Note: Precision Synthesis and Metabolic Profiling of 2-Hydroxy-N-arylalkyl-benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-hydroxy-N-arylalkyl-benzamide scaffold represents a privileged pharmacophore in metabolic disease research. Structurally analogous to niclosamide and salicylate, these compounds function as mild mitochondrial uncouplers (protonophores). By cycling protons across the inner mitochondrial membrane (IMM) independent of ATP synthase, they induce metabolic stress, activate AMPK, and modulate glucose uptake.

This guide provides a definitive protocol for the synthesis of these compounds using Propylphosphonic Anhydride (T3P®) , a modern coupling reagent that surpasses traditional carbodiimides (EDC/DCC) in yield and purity for electron-rich phenolic substrates. Furthermore, it details the downstream Microsomal Stability and Mitochondrial Stress assays required to validate their biological efficacy.

Chemical Synthesis: The T3P® Advantage

Traditional synthesis of salicylamides often requires protecting the phenolic hydroxyl group (e.g., O-acetylation) to prevent competitive esterification. However, the T3P-mediated coupling described here is chemoselective for amines in the presence of free phenols, significantly streamlining the workflow.

Retrosynthetic Analysis & Workflow

The synthesis couples a substituted salicylic acid with an arylalkyl amine (e.g., benzylamine, phenethylamine).

SynthesisWorkflow Start Starting Materials: Salicylic Acid + Arylalkyl Amine Decision Is the Amine a Salt (e.g., HCl)? Start->Decision FreeBase Add 3.0 eq Base (DIPEA/TEA) Decision->FreeBase No SaltNeut Add 4.0-5.0 eq Base to neutralize salt Decision->SaltNeut Yes Coupling Add T3P (50% in EtOAc) 0°C -> RT, 12h FreeBase->Coupling SaltNeut->Coupling Workup Acidic Workup (1M HCl) Removes T3P byproducts Coupling->Workup Product Target: 2-Hydroxy-N-arylalkyl-benzamide Workup->Product

Figure 1: Decision tree for T3P-mediated amide coupling. Note the specific base stoichiometry required to drive the reaction and neutralize amine salts.

Detailed Protocol: T3P Coupling

Reagents:

  • Substituted Salicylic Acid (1.0 equiv)

  • Arylalkyl Amine (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt. % in EtOAc (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Salicylic Acid derivative (1.0 mmol) and Arylalkyl Amine (1.1 mmol) in anhydrous EtOAc (5 mL/mmol).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Dropwise add DIPEA (3.0 mmol).

    • Critical Note: If using an amine hydrochloride salt, increase DIPEA to 4.0 mmol to ensure the amine is free-based.

  • Coupling: Add T3P solution (1.5 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–16 hours. Monitor by TLC (System: Hexane:EtOAc 2:1) or LC-MS.[1][2]

  • Workup (The "Self-Cleaning" Step):

    • Dilute reaction with EtOAc (20 mL).

    • Wash with 1M HCl (2 x 15 mL). Reasoning: This removes unreacted amine and the water-soluble T3P byproducts (propanephosphonic acid).

    • Wash with Sat. NaHCO₃ (2 x 15 mL). Reasoning: Removes unreacted salicylic acid.

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Most salicylamides crystallize upon trituration with cold Hexane or Et₂O. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Yield Expectation: >85% for standard substrates.

Biological Validation: Metabolic Stress Profiling

Once synthesized, the compound must be validated for metabolic stability and mitochondrial activity.

Assay A: Microsomal Stability (Metabolic Clearance)

Before testing efficacy, determine if the compound survives first-pass metabolism. The 2-hydroxy group is a target for glucuronidation (Phase II), while the alkyl chain is subject to CYP450 oxidation (Phase I).

Protocol Parameters:

ParameterSpecificationRationale
Test System Pooled Liver Microsomes (Human/Mouse)Contains CYP450 enzymes for Phase I metabolism.[3]
Compound Conc. 1 µMLow concentration prevents enzyme saturation (maintains first-order kinetics).
Protein Conc. 0.5 mg/mLStandardized protein load to normalize intrinsic clearance (

) calculations.
Cofactor NADPH (1 mM)Essential electron donor for CYP450 catalytic cycle.
Timepoints 0, 5, 15, 30, 45, 60 minSufficient to calculate half-life (

).
Quench Ice-cold Acetonitrile (ACN) + Internal StdPrecipitates proteins and stops metabolism immediately.

Procedure:

  • Pre-incubate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiate reaction by adding NADPH.[2][4]

  • At each timepoint, transfer aliquot into quench solution.

  • Centrifuge (4000g, 15 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    
    .
Assay B: Mitochondrial Uncoupling (Seahorse XF)

The defining characteristic of this scaffold is the ability to uncouple Oxidative Phosphorylation (OXPHOS).

Mechanism of Action: The lipophilic, weak acid nature of the salicylamide allows it to pick up a proton in the intermembrane space (high [H+]) and release it in the matrix (low [H+]), bypassing ATP synthase.

UncouplingMechanism cluster_membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High [H+]) Compound_Protonated R-OH (Protonated) Diffuses In IMS->Compound_Protonated H+ binding Matrix Mitochondrial Matrix (Low [H+]) Compound_Deprotonated R-O- (Ionized) Diffuses Out Matrix->Compound_Deprotonated H+ release (Uncoupling) Compound_Protonated->Matrix Diffusion Compound_Deprotonated->IMS Recycling

Figure 2: Protonophore cycling mechanism. The compound shuttles protons across the membrane, dissipating the gradient as heat rather than ATP.

Experimental Setup (Seahorse XF Stress Test):

  • Cells: HepG2 or C2C12 myoblasts (20,000 cells/well).

  • Media: Unbuffered assay medium (pH 7.4) with Pyruvate/Glutamate/Glucose.

  • Injections:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B:Test Compound (Titration: 0.5 – 10 µM).

    • Port C: FCCP (Positive Control Uncoupler).

    • Port D: Rotenone/Antimycin A (ETC shutoff).

  • Data Interpretation:

    • A true uncoupler will increase OCR (Oxygen Consumption Rate) immediately after injection (Port B) even in the presence of Oligomycin.

    • If OCR drops, the compound is an electron transport chain inhibitor, not an uncoupler.

Troubleshooting & Optimization

  • Low Yield in Synthesis: If the amine is sterically hindered (e.g.,

    
    -methylbenzylamine), heat the T3P reaction to 50°C. Do not exceed 60°C to avoid T3P decomposition.
    
  • High Microsomal Clearance: If

    
     min, the alkyl chain is likely being oxidized. Introduce fluorine (e.g., trifluoromethyl group) or cyclopropyl capping to block metabolic soft spots.
    
  • Cytotoxicity: If cells die during the Seahorse assay (rapid OCR drop to 0), the uncoupling is too severe (mitochondrial collapse). Retest at lower concentrations (100 nM range).

References

  • Páchniková, G., et al. (2016). Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux.[5] Toxicology in Vitro, 37, 70-78.[5] [5]

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051.

  • Smith, B. K., et al. (2016). Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1.[7][8] Diabetes, 65(11), 3352–3361. [7]

  • Kenwood, B. M., et al. (2014).[9] Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism, 3(2), 114-123.

  • Di, L., et al. (2003).[10] Optimization of a Higher Throughput Microsomal Stability Screening Assay. Journal of Biomolecular Screening, 8(4), 453–462.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and a detailed experimental protocol to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, also known as N-salicylsalicylamide, is a pivotal reaction in the development of various compounds with potential therapeutic applications. The most common and direct route involves the N-acylation of salicylamide with a salicyl-based acylating agent, typically salicyl chloride, in the presence of a base such as pyridine. While the reaction appears straightforward, achieving a high yield of pure product can be challenging due to the bifunctional nature of the starting materials and the potential for side reactions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is structured to directly address common issues encountered during the synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

Low or No Product Yield

Q1: I am getting a very low yield, or no product at all. What are the likely causes?

A1: Low or no yield in this synthesis can stem from several factors. Let's break down the most common culprits:

  • Poor Quality of Starting Materials:

    • Salicyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze back to salicylic acid. Ensure you are using freshly prepared or properly stored salicyl chloride. The presence of salicylic acid will not only consume your base but also fail to acylate the salicylamide.

    • Salicylamide: While more stable, ensure your salicylamide is pure and dry. Impurities can interfere with the reaction.

    • Pyridine (Solvent/Base): The presence of water in pyridine can hydrolyze the salicyl chloride. Use anhydrous pyridine for the best results.

  • Suboptimal Reaction Conditions:

    • Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the product and starting materials. A gentle reflux is typically sufficient.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged heating can promote side reactions and degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Ineffective Work-up Procedure:

    • Product Precipitation: The product is typically precipitated by adding the reaction mixture to ice-water and acidifying. If the pH is not sufficiently acidic, the product may remain partially dissolved as a salt.

    • Product Loss During Washing: Washing the precipitated product with a solvent in which it has some solubility will lead to yield loss. Use ice-cold water for washing.

Q2: How can I confirm the quality of my starting materials?

A2: You can assess the purity of your starting materials using the following methods:

  • Melting Point Analysis: Compare the melting point of your salicylamide to the literature value. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic Analysis: An IR spectrum of salicyl chloride should show a strong carbonyl (C=O) stretch for the acyl chloride, and the absence of a broad O-H stretch that would indicate hydrolysis to salicylic acid.

  • TLC Analysis: A pure starting material should ideally show a single spot on a TLC plate.

Side Reactions and Impurities

Q3: I have a significant amount of an impurity that is difficult to separate from my product. What could it be and how can I avoid it?

A3: The most probable side product is the O-acylated isomer, where the salicyl chloride has reacted with the phenolic hydroxyl group of salicylamide instead of the amide nitrogen.

  • Understanding the Selectivity (N-acylation vs. O-acylation):

    • The nitrogen of the amide group and the oxygen of the phenolic hydroxyl group are both nucleophilic. Generally, the amine is a better nucleophile than the phenol, favoring N-acylation.

    • However, under certain conditions, O-acylation can compete. The use of a non-nucleophilic base might favor O-acylation by deprotonating the more acidic phenol. Pyridine is a good choice as it acts as both a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and a base to neutralize the HCl byproduct, generally favoring N-acylation.

  • Minimizing O-acylation:

    • Controlled Temperature: Running the reaction at a moderate temperature (gentle reflux) can help favor the thermodynamically more stable N-acylated product.

    • Order of Addition: Adding the salicyl chloride solution dropwise to the solution of salicylamide in pyridine can help maintain a low concentration of the acylating agent, which can improve selectivity.

Q4: My final product is discolored. What is the cause and how can I fix it?

A4: Discoloration often arises from the formation of minor, highly colored byproducts due to side reactions or decomposition at elevated temperatures.

  • Troubleshooting Discoloration:

    • Purification: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

    • Reaction Temperature: Avoid excessive heating during the reaction and work-up to minimize the formation of these impurities.

Reaction Monitoring and Work-up

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

  • TLC Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Develop a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). You may need to add a small amount of a more polar solvent like methanol or a few drops of acetic acid to get good separation and spot shape.

    • Spot the TLC plate with:

      • A solution of your starting salicylamide.

      • A co-spot of the starting material and the reaction mixture.

      • The reaction mixture at different time points.

    • Visualize the plate under UV light. Both the starting material and the product are UV active. You can also use a visualizing agent like iodine vapor.

    • The reaction is complete when the spot corresponding to the salicylamide has disappeared. The product spot should appear at a different Rf value.

Q6: What is the optimal pH for precipitating the product during work-up?

A6: After pouring the reaction mixture into ice-water, you should acidify with a strong acid like HCl. The goal is to protonate any phenoxide or carboxylate species and ensure the product is in its neutral, less soluble form. A pH of around 2-3 is generally sufficient to ensure complete precipitation. Check the pH with litmus paper or a pH meter.

Purification

Q7: I am having trouble purifying my product by recrystallization. What are some suitable solvents?

A7: The key to successful recrystallization is finding a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.

  • Recommended Solvents for Recrystallization:

    • Ethanol or Methanol: These are often good starting points for polar compounds.

    • Ethyl Acetate/Hexanes: A solvent system of varying polarity can be very effective. Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Acetone/Water: Similar to the ethyl acetate/hexanes system, this can be a good choice.

    • Toluene: Can also be an effective solvent for recrystallization.

  • Recrystallization Tips:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of large, pure crystals.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
Salicylamide137.145.0 g36.51.0
Salicyl chloride156.576.3 g (or 4.8 mL)40.21.1
Anhydrous Pyridine79.1050 mL--
Hydrochloric Acid (conc.)36.46As needed--
Ice-~200 g--
Deionized Water18.02As needed--
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (36.5 mmol) of salicylamide in 50 mL of anhydrous pyridine.

  • Addition of Acylating Agent: In a separate dropping funnel, prepare a solution of 6.3 g (40.2 mmol) of salicyl chloride in 15 mL of anhydrous pyridine. Add this solution dropwise to the stirred salicylamide solution over a period of 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 115-120°C) and maintain this temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is complete when the salicylamide spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a slurry of approximately 200 g of ice in 200 mL of deionized water. Slowly pour the reaction mixture into the ice-water slurry with vigorous stirring.

  • Precipitation: Acidify the aqueous mixture to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification: Purify the crude 2-hydroxy-N-(2-hydroxybenzoyl)benzamide by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the nucleophilic nitrogen of salicylamide.

Reaction_Mechanism cluster_activation Step 1: Activation of Salicyl Chloride cluster_acylation Step 2: N-Acylation SalicylChloride Salicyl Chloride Acylpyridinium Acylpyridinium Intermediate SalicylChloride->Acylpyridinium Nucleophilic Attack Pyridine Pyridine Pyridine->Acylpyridinium Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate Nucleophilic Attack by Amide Salicylamide Salicylamide Salicylamide->Tetrahedral_Intermediate Product 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Tetrahedral_Intermediate->Product Collapse & Proton Transfer caption Reaction Mechanism Flowchart

Caption: Reaction Mechanism Flowchart

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Purity & Dryness of Starting Materials (Salicylamide, Salicyl Chloride, Pyridine) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Evaluate Work-up & Purification (pH, Solvents) Start->Check_Workup TLC_Analysis Perform TLC Analysis to Identify Issues Check_Reagents->TLC_Analysis Check_Conditions->TLC_Analysis Check_Workup->TLC_Analysis O_Acylation Suspect O-Acylation Side Product? Optimize_Conditions Optimize Reaction Conditions: - Moderate Temperature - Dropwise Addition O_Acylation->Optimize_Conditions Yes Improve_Purification Refine Purification: - Test Different Recrystallization Solvents - Use Activated Charcoal O_Acylation->Improve_Purification No Success Improved Yield & Purity Optimize_Conditions->Success Improve_Purification->Success TLC_Analysis->O_Acylation caption Troubleshooting Workflow

Caption: Troubleshooting Workflow

References

  • University of Limerick. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]

  • ResearchGate. (2025). Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids as dual catalyst and solvent. [Link]

  • Brainly.in. (2021). What is the difference between O acylation and N acylation?[Link]

  • ResearchGate. (2025). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Salicylamide?[Link]

  • ResearchGate. (2025). 33- Analytical Profile of Salicylamide. [Link]

  • Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
  • Google Patents. (2017).
  • YouTube. (2020). CHM 230 Recrystallization of salicylic acid 1of2. [Link]

  • YouTube. (2020). CHM 230 Recrystallization of salicylic acid 2of2. [Link]

  • ChemRxiv. (2023). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. [Link]

  • AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. [Link]

  • SIELC. (n.d.). Separation of Salicylamide O-acetic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. [Link]

  • Google Patents. (2009). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • PMC. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. [Link]

  • Scribd. (n.d.). 2025-26 II Puc Model Question Paper - 2 With Answers. [Link]

  • Wikipedia. (n.d.). Aspirin. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Zinc Complex Mediated Regioselective O-Acylation of Therapeutic Agents. [Link]

  • Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives on Boric Acid-Impregnated Plates in Drugs Studies. [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. [Link]

Technical Support Center: Purification of 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My crude 2-hydroxy-N-(2-hydroxybenzoyl)benzamide appears as an off-white or colored solid. What are the likely impurities and how can I remove them?

Answer:

The presence of color in your crude product often indicates residual starting materials or byproducts from the synthesis. A common route to 2-hydroxy-N-(2-hydroxybenzoyl)benzamide involves the reaction of salicyloyl chloride with salicylamide.[1] High reaction temperatures can lead to the formation of colored impurities.[1]

Common Impurities:

  • Unreacted Starting Materials: Salicylamide and salicylic acid (from hydrolysis of salicyloyl chloride).

  • Byproducts: Polymeric materials or degradation products resulting from excessive heat.[2]

Troubleshooting Protocol: Decolorization and Initial Purification

A charcoal treatment is an effective first step to remove colored impurities.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable solvent at an elevated temperature (e.g., 40-90°C).[1] Common solvents for amides include ethanol, acetone, or acetonitrile.[3]

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

  • Stirring: Stir the mixture at the elevated temperature for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite or a similar filter aid to remove the charcoal and any other insoluble particles.[1] This step is crucial and must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the clarified filtrate to cool slowly to induce crystallization of the purified product.

I am struggling with recrystallizing 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. It either "oils out" or the yield is very low. What am I doing wrong?

Answer:

"Oiling out" during recrystallization occurs when the solute is insoluble in the cold solvent but the solution becomes supersaturated at a temperature above the solute's melting point. Low yield often results from using a solvent in which the compound is too soluble, even at low temperatures. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Recrystallization:

  • Solvent Selection: For amide compounds, polar solvents are often a good starting point.[3] Consider solvent mixtures like ethyl acetate/hexanes.[4] The solubility of a related compound, 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid, was found to be highest in n-propanol and lowest in n-heptane, demonstrating the importance of solvent polarity.[5]

  • Preventing "Oiling Out":

    • Use a larger volume of solvent.

    • Cool the solution more slowly.

    • Add a small seed crystal to induce crystallization.

  • Improving Yield:

    • Ensure the minimum amount of hot solvent is used to fully dissolve the compound.

    • After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.

    • Avoid excessively long filtration times which can allow some product to redissolve.

Experimental Workflow for Recrystallization:

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Cool Slowly to Room Temperature A->B Allows for formation of well-defined crystals C Induce Crystallization (Scratching/Seeding) B->C If no crystals form D Cool in Ice Bath B->D If crystals form C->D E Collect Crystals by Vacuum Filtration D->E Maximizes precipitation F Wash with Cold Solvent E->F Removes residual soluble impurities G Dry Crystals Under Vacuum F->G

My purified 2-hydroxy-N-(2-hydroxybenzoyl)benzamide still shows impurities on TLC/HPLC. What are my options for further purification?

Answer:

If recrystallization is insufficient, column chromatography is the next logical step. For polar, amide-containing compounds, careful selection of the stationary and mobile phases is critical to achieve good separation.

Troubleshooting Column Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A gradient elution is often more effective than an isocratic one for complex mixtures. A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[4] For highly polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary.

  • Tailing: Amides can sometimes "tail" on silica gel columns. This can be mitigated by adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). Given the phenolic hydroxyl groups in 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, a small amount of acetic acid may improve peak shape.

Step-by-Step Protocol for Flash Chromatography:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel in the initial, less polar mobile phase.

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Troubleshooting Flow for Persistent Impurities:

Chromatography_Troubleshooting Start Impure Product (Post-Recrystallization) TLC Analyze by TLC/ Develop Method Start->TLC Column Perform Flash Column Chromatography TLC->Column Analyze Analyze Fractions by TLC Column->Analyze Analyze->Column Fractions are impure (Re-run with modified gradient) Combine Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm both the purity and the chemical identity of your 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

Purity Assessment:

TechniqueParameterExpected Result
Melting Point RangeA sharp melting point range of 1-2°C indicates high purity.
Thin-Layer Chromatography (TLC) Single SpotA single spot with a consistent Rf value in an appropriate solvent system.[6]
High-Performance Liquid Chromatography (HPLC) Peak AreaA single major peak with >95% purity by area percentage.

Identity Confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons and the amide and hydroxyl protons.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic stretches for the O-H (phenolic), N-H (amide), and C=O (amide) functional groups.[6]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

References

  • Suzana, S., et al. "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli." Pharmacy Education, 2023. [Link]

  • Stanley, L. N., & Baggenstoss, A. C. "Purification of hydroxybenzophenones." U.S.
  • "Process for the preparation of deferasirox." U.S.
  • Bickler, B. "How should I purify a complex, polar, amide reaction mixture?" Biotage, 2023. [Link]

  • Seavill, P. W., & Wilden, J. D. "The preparation and applications of amides using electrosynthesis." Green Chemistry, vol. 22, no. 23, 2020, pp. 8138-8150. [Link]

  • "2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase." ResearchGate, 2025. [Link]

  • Suh, B., et al. "Isolation and chemical characterization of 2-hydroxybenzoylglycine as a drug binding inhibitor in uremia." Journal of Clinical Investigation, vol. 71, no. 4, 1983, pp. 1007-1014. [Link]

  • "2-hydroxybenzamide;2-hydroxy-N-(2-hydroxybenzoyl)benzamide." PubChem, 2025. [Link]

  • Edelmann, F. T. "What is the best technique for amide purification?" ResearchGate, 2020. [Link]

  • "3.6F: Troubleshooting." Chemistry LibreTexts, 2022. [Link]

  • "Guide for crystallization." University of Geneva, n.d. [Link]

  • Yu, Z., et al. "Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 114, 2015, pp. 247-253. [Link]

  • "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania." National Institutes of Health, n.d. [Link]

  • "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." National Institutes of Health, n.d. [Link]

  • Zhang, Q.-X., & Zhang, B.-S. "N-Benzyl-2-hydroxybenzamide." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 5, 2008, p. o884. [Link]

  • Lai, Y., et al. "Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents." Journal of Chemical & Engineering Data, vol. 69, no. 1, 2024, pp. 134-144. [Link]

  • "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry, 2018. [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (often referred to as N-salicyloylsalicylamide). This scaffold is a critical intermediate in the synthesis of tridentate iron chelators (e.g., Deferasirox) and requires precise control over thermodynamics to isolate.

Synthesizing this molecule involves coupling two salicylic acid derivatives.[1][2] The primary challenge lies in the ambident nucleophilicity of the salicylamide partner and the intramolecular reactivity of the product itself. If your LC-MS shows mass peaks corresponding to


 (dehydration) or 

(acetylation), you are likely encountering the specific side reactions detailed below.

Module 1: The "Missing Water" Mystery (Benzoxazinone Formation)

User Issue: "My product precipitates as a highly insoluble solid with a mass of 239.2 Da (M-18), not the expected 257.2 Da. It is resistant to mild hydrolysis."

The Technical Insight

You have likely formed 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one .[2][3] The target linear amide is thermodynamically unstable at high temperatures (>100°C) or in the presence of dehydrating agents (like thionyl chloride). It undergoes intramolecular cyclization where the phenolic hydroxyl group attacks the amide carbonyl, expelling water.

Mechanism & Pathway

This is not a random impurity; it is the thermodynamic sink of this reaction system.

Benzoxazinone_Pathway Linear Target Linear Amide (257.2 Da) Transition Tetrahedral Intermediate Linear->Transition Intramolecular Nucleophilic Attack (-OH) Cyclic 1,3-Benzoxazin-4-one (239.2 Da) Transition->Cyclic Dehydration (High Temp/Acid) Water H2O Transition->Water Cyclic->Linear Hydrolysis (NaOH/EtOH, Reflux)

Figure 1: The reversible cyclization pathway. High heat drives the reaction to the red node (Cyclic); basic hydrolysis reverts it to the blue node (Linear).

Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Insoluble white solid Reaction temperature >120°C promoted cyclization.Do not discard. Reflux the solid in EtOH with 2N NaOH for 2 hours to ring-open the benzoxazinone back to the linear amide.
M-18 Peak in MS Excess thionyl chloride (SOCl₂) acted as a dehydrating agent.Quench SOCl₂ completely before adding the amine partner. Use a milder coupling agent (EDC/HOBt) if possible.

Module 2: Regioselectivity (O-Acylation vs. N-Acylation)

User Issue: "I see a product with the correct mass, but the NMR chemical shifts are wrong. The amide proton signal is missing or shifted."

The Technical Insight

Salicylamide contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH) . While the amine is generally more nucleophilic (kinetic control), the phenol can react under specific pH conditions or if the amine is sterically hindered, leading to ester formation (O-acylation) instead of the desired amide.

Furthermore, if you are using salicyloyl chloride as the starting material without protecting its own phenol group, it will self-polymerize into polysalicylides .

Decision Matrix: Controlling Nucleophilicity
VariableCondition Favoring N-Acylation (Target)Condition Favoring O-Acylation (Impurity)
pH Basic (pH 8-10) deprotonates the amine but keeps phenol protonated (mostly).Highly Acidic (protonates amine) or Highly Basic (deprotonates phenol to phenoxide).
Solvent Aprotic polar (THF, DCM).Protic solvents can interfere; Pyridine promotes O-acylation if used in excess.
Temperature Low (0°C to RT).High (>80°C) promotes thermodynamic ester rearrangement.
Self-Validating Synthesis Protocol

To guarantee the linear amide, you must use a Protection-Deprotection Strategy .

Step 1: Protection (O-Acetylsalicyloyl Chloride) Do not use bare salicyloyl chloride.

  • React Salicylic acid with Acetic Anhydride (

    
     cat.) 
    
    
    
    O-Acetylsalicylic acid (Aspirin) .
  • React O-Acetylsalicylic acid with Thionyl Chloride

    
    O-Acetylsalicyloyl Chloride .
    
    • Why? This blocks the phenol on the electrophile, preventing self-polymerization.

Step 2: Coupling

  • Dissolve Salicylamide (1.0 eq) in DCM/THF.

  • Add Pyridine (1.1 eq) as an acid scavenger.

  • Add O-Acetylsalicyloyl Chloride (1.0 eq) dropwise at 0°C.

    • Result: You form the O-acetylated intermediate. This prevents the side reactions.

Step 3: Global Deprotection

  • Treat the intermediate with aqueous NaOH (2M).

  • This cleaves the acetyl protecting group and any accidental ester linkages, leaving the robust amide bond intact.

Module 3: Reagent Instability (Salicyloyl Chloride)

User Issue: "My yield is consistently low (<30%), and the reaction mixture turns into a black tar."

The Technical Insight

Salicyloyl chloride is notoriously unstable.[2][3][4] Unlike benzoyl chloride, the ortho-hydroxyl group catalyzes its own decomposition via ketene intermediates or polymerization, especially if distilled or heated.

Visualizing the Instability:

Instability cluster_prevention Prevention Strategy SalCl Salicyloyl Chloride Ketene Ketene Intermediate SalCl->Ketene Self-Elimination (HCl) Polymer Polysalicylide (TAR) Ketene->Polymer Uncontrolled Polymerization Protected O-Acetylsalicyloyl Chloride

Figure 2: The degradation pathway of unprotected salicyloyl chloride.

Corrective Action:

  • Never store salicyloyl chloride. Generate it in situ and use immediately.

  • Prefer the O-acetyl derivative. It is a stable, crystalline solid that can be stored and weighed accurately.

Summary of Key Data

CompoundMolecular WeightCharacteristic
Target Amide 257.24 g/mol Soluble in basic EtOH; MP ~240°C (dec).
Benzoxazinone 239.23 g/mol Highly insoluble; M-18 peak; requires hydrolysis.
O-Acetyl Intermediate 299.28 g/mol Result of protected synthesis; requires deprotection.

References

  • Novartis AG. (2002). Substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators. US Patent 6,465,504.[2] Link

    • Establishes the cyclization of salicylamide derivatives to benzoxazinones at high temper
  • Farmak JSC. (2009).[2] Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid.[3] WO Patent 2009/094956.[2] Link

    • Details the instability of salicyloyl chloride and the necessity of low-temper
  • BenchChem. (2025).[4] In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride.Link

    • Provides mechanistic insight into the acylium ion form
  • Einhorn, A., & Mettler, C. (1902). Ueber die Einwirkung von Phosgen auf Salicylamid. Berichte der deutschen chemischen Gesellschaft, 35(3), 3647-3653. Link

    • Foundational text on the cyclization of salicylamide deriv
  • Sakami, W., & Toennies, G. (1942).[5] The Investigation of Amino Acid Reactions by Methods of Non-aqueous Titrimetry. Journal of Biological Chemistry, 144, 203-217. Link

    • Establishes the rule: "Acidity favors O-acylation, while alkalinity favors N-acyl

Sources

solubility issues with 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Assay Optimization Guide

Compound ID: 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (O-Salicylsalicylamide / O-SSA) CAS: 1972-71-0 (Generic) / 65-45-2 (Related Salicylamide)[1][2][3]

Part 1: The Physicochemical Challenge

Why is this compound causing assay failures? The solubility issues with 2-hydroxy-N-(2-hydroxybenzoyl)benzamide stem directly from its ability to form a "pseudo-macrocycle" via intramolecular hydrogen bonding.[1][2]

  • Intramolecular "Locking": The ortho-hydroxyl groups on both rings form strong hydrogen bonds with the central amide linker (carbonyl oxygen and amide nitrogen).[1][2] This locks the molecule into a planar, hydrophobic disc.[2]

  • The "Brick Dust" Effect: Because the molecule hides its polar groups from the solvent to bond with itself, it stacks efficiently in the solid state (high lattice energy) and resists solvation in water.[2]

  • Ionization Threshold: The pKa of the phenolic hydroxyls is approximately 8.1–8.2 .[2] At standard physiological assay pH (7.4), the molecule remains largely protonated (neutral) and highly lipophilic, leading to precipitation or colloidal aggregation.[2]

Part 2: Preparation & Dilution Protocols

Module A: Stock Solution Preparation

Standard: Dissolve in 100% DMSO (Dimethyl Sulfoxide).[2][4] Do not use Ethanol (evaporation issues) or aqueous buffers for stocks.[2]

ParameterSpecificationCausality
Solvent 100% DMSO (Anhydrous)Breaks intermolecular stacks; tolerates high concentrations.[1][2]
Concentration 10 mM - 20 mM Higher concentrations (>50 mM) risk "crashing out" upon freeze-thaw.[1][2]
Storage -20°C (Desiccated) DMSO is hygroscopic.[1][2] Absorbed water causes compound precipitation inside the stock vial.[2]
Vial Type Glass or Polypropylene Avoid Polystyrene (PS); this lipophilic compound binds to PS surfaces.[2]
Module B: The "Shift-and-Spike" Dilution Method

Directly pipetting a 10 mM DMSO stock into an aqueous assay buffer often causes immediate, invisible micro-precipitation.[1]

Correct Workflow:

  • Intermediate Dilution: Create a 10x or 100x intermediate solution in 100% DMSO , not buffer.

  • The "Shift": Ensure your assay buffer contains a carrier surfactant (e.g., 0.01% Triton X-100) before adding the compound.[2]

  • The "Spike": Add the intermediate DMSO solution to the buffer under rapid agitation.

DilutionProtocol Stock Master Stock (20 mM in 100% DMSO) Inter Intermediate Plate (Serial Dilutions in 100% DMSO) Stock->Inter Dilute Crash PRECIPITATION RISK (Avoid Direct Spike) Stock->Crash Direct to Buffer Assay Final Assay Well (Max 1-2% DMSO) Inter->Assay Transfer (Small Vol) Buffer Assay Buffer (+ 0.01% Triton X-100) Buffer->Assay Bulk Fill Crash->Assay Failed Data

Figure 1: The "Shift-and-Spike" workflow minimizes the hydration shock that causes precipitation.

Part 3: Troubleshooting "False" Inhibition (Aggregation)

Symptom: You observe steep dose-response curves (Hill slope > 2.[1][2]0) or erratic inhibition that disappears when you spin the plate.[2] Diagnosis: This compound is a known scaffold for Colloidal Aggregation .[2] At micromolar concentrations, it forms sub-micron particles that sequester enzymes, leading to false positives.[2]

The Shoichet Protocol for Validation

If you suspect aggregation, perform these two parallel experiments:

Experiment 1: The Detergent Challenge Run your assay with and without 0.01% Triton X-100 (or 0.005% Tween-20).[1][2]

  • True Inhibitor: Potency (IC50) remains unchanged.[2]

  • Aggregator: Potency drops significantly (IC50 increases by >10x) in the presence of detergent.[2][5]

Experiment 2: Centrifugation Test

  • Prepare the compound in assay buffer at 2x concentration.

  • Centrifuge at high speed (e.g., 13,000 x g for 10 mins).

  • Sample the supernatant and run the assay.[2]

  • Result: If activity is lost in the supernatant, your compound precipitated/aggregated and was spun out.[2]

AggregationLogic Start Observed Inhibition (High Hill Slope?) Detergent Add 0.01% Triton X-100 Start->Detergent ResultA IC50 Unchanged Detergent->ResultA Specific ResultB Inhibition Disappears Detergent->ResultB Non-Specific Conclusion1 True Ligand Binding ResultA->Conclusion1 Conclusion2 Colloidal Artifact (False Positive) ResultB->Conclusion2

Figure 2: Decision tree to distinguish specific binding from colloidal aggregation artifacts.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use PBS (pH 7.4) for dilutions? A: Yes, but proceed with caution. At pH 7.4, the compound is near its solubility limit.[2]

  • Tip: If your assay biology permits, adjust the buffer pH to 8.0 .[2] This ionizes the first phenolic hydroxyl (pKa ~8.1), drastically improving solubility without requiring excessive DMSO.[2]

Q2: The compound sticks to my pipette tips. What do I do? A: This is "Non-Specific Binding" (NSB).

  • Solution: Use Low-Retention pipette tips.[1][2]

  • Protocol: Pre-rinse the tip with the solution once before the final transfer.[2] This saturates the plastic surface with the compound, ensuring the dispensed volume has the correct concentration.[2]

Q3: My IC50 shifts depending on how long I incubate. A: This suggests time-dependent aggregation or precipitation.[1][2]

  • Fix: Measure the IC50 at 15 minutes and 60 minutes.[2] If the potency increases over time (lower IC50), the compound might be nucleating aggregates that sequester more enzyme as time passes.[2] Use Dynamic Light Scattering (DLS) to confirm particle formation.[2][5]

Q4: What is the maximum DMSO concentration I can use? A: Most enzymatic assays tolerate 1% to 5% DMSO.[2] However, you must run a "DMSO Tolerance Control" (Enzyme + Substrate + DMSO only) to ensure the solvent itself isn't inhibiting your target.[2]

References

  • PubChem. 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • Shoichet, B. K. (2006).[2] Screening in a Spirit of Haunting. Drug Discovery Today.[2] (Seminal work on colloidal aggregation). Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006).[2] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[1][2] Nature Protocols.[2] Available at: [Link]

  • ChemBK. 2-hydroxy Benzamide Properties & Solubility Data. Available at: [Link][2]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of the biological activities of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, quantitative performance data, and experimental methodologies that underpin the therapeutic potential of this versatile chemical scaffold.

Introduction: The Promising Scaffold of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

The 2-hydroxy-N-(2-hydroxybenzoyl)benzamide core, a derivative of salicylamide, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Analogs of this parent molecule have been investigated for their potential as antibacterial, antifungal, antiprotozoal, antiviral, and antitumor agents.[1][2][3][4][5][6] The versatility of this scaffold lies in its structural features, which can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore the key structural modifications that influence biological activity and provide a comparative analysis of the performance of various analogs, supported by experimental data.

Structure-Activity Relationships (SAR): Key Determinants of Biological Activity

Systematic modifications of the 2-hydroxy-N-(2-hydroxybenzoyl)benzamide scaffold have revealed several key structural features that are critical for its diverse biological activities.[2] These can be broadly categorized into three main regions: the salicylic acid ring (Ring A), the benzoyl ring (Ring B), and the amide linker.

  • The 2-Hydroxy Group (Ring A): The presence of the hydroxyl group at the 2-position of the salicylic acid ring is consistently reported as crucial for activity.[2] It is believed to act as a hydrogen bond donor, facilitating interactions with biological targets.

  • The Amide Linker: The imide linker is generally preferred for maintaining biological activity, although urea linkers have also been shown to retain some efficacy.[2] A free NH group within the linker is often associated with higher potency.[2]

  • Substitutions on the Benzoyl Ring (Ring B): Modifications on the benzoyl ring have the most significant impact on the potency and selectivity of these analogs. Electron-donating groups, such as ethyl and diethylamino, at the 4-position of the benzoyl ring have been shown to enhance activity against various parasites.[2]

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the activity of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide analogs across different therapeutic areas, supported by quantitative data where available.

Antiprotozoal Activity

Analogs of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide have demonstrated significant potential as antiprotozoal agents, with activity against a range of parasites including Toxoplasma gondii, Plasmodium falciparum, Trypanosoma species, and Leishmania donovani.[2][5][7][8]

Quantitative Data: In Vitro Antiprotozoal Activity of N-Benzoyl-2-hydroxybenzamide Analogs

CompoundR Group (Ring B)T. b. rhodesiense IC50 (µM)T. cruzi IC50 (µM)L. donovani IC50 (µM)P. falciparum K1 IC50 (µM)
1a 4-Ethyl0.98>901.81.1
1d 4-Methoxy1.1>900.231.4
1r 4-(Diethylamino)0.2815.60.440.048
Chloroquine ----1.02

Data extracted from Stec et al. (2012).[2]

As evidenced by the data, the substitution on the benzoyl ring plays a critical role in determining the antiprotozoal potency. Notably, compound 1r , with a diethylamino group at the 4-position, exhibited potent activity against a chloroquine-resistant strain of P. falciparum, being 21-fold more active than chloroquine.[2][5][7] Compound 1d demonstrated excellent anti-leishmanial activity.[2][5][7]

Mechanism of Action: Disruption of the Parasite Secretory Pathway

N-benzoyl-2-hydroxybenzamides appear to exert their antiprotozoal effects by disrupting a unique secretory pathway in parasites like T. gondii.[2][8] This pathway is essential for trafficking proteins to specialized organelles that are crucial for parasite motility, invasion, and survival within the host cell.[2] The molecular target is thought to be a component of the secretory protein complex, with evidence pointing towards the involvement of adaptin-3β.[8]

G cluster_parasite Parasite Cell Analog 2-hydroxy-N-(2-hydroxybenzoyl) benzamide Analog Secretory_Pathway Secretory Pathway (Adaptin-3β Complex) Analog->Secretory_Pathway Inhibits Function Protein Trafficking Secretory_Pathway->Function Disruption Disruption Secretory_Pathway->Disruption Organelles Secretory Organelles (Micronemes, Rhoptries, etc.) Invasion Host Cell Invasion & Survival Organelles->Invasion Function->Organelles Disruption->Function

Caption: Proposed mechanism of antiprotozoal action.

Antibacterial and Antifungal Activity

Salicylanilides and other N-substituted 2-hydroxybenzamides have a long history of investigation for their antimicrobial properties.[1][9]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Salicylanilide Analogs

Compound TypeTarget OrganismMIC Range (µM)
Salicylanilide N-monosubstituted carbamatesStaphylococcus aureus≤0.49
Salicylanilide N-monosubstituted carbamatesGram-negative bacteriaGenerally less susceptible
Salicylanilide N-monosubstituted carbamatesTrichophyton mentagrophytesHigh susceptibility
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125–0.5 mg/mL
N-(4-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria≥0.5 mg/mL

Data from Kratky et al. (2016) and other sources.[10][11]

The data indicates that these compounds are generally more effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than Gram-negative bacteria.[9][10]

Antitumor Activity

More recently, N-benzylbenzamide derivatives, which share structural similarities with the core scaffold, have been identified as potent antitumor agents.[3][6][12]

Quantitative Data: Antiproliferative Activity of N-benzylbenzamide Derivatives

CompoundCancer Cell LinesIC50 Range
20b Various12 to 27 nM

Data from Li et al. (2021).[3][6][12]

Compound 20b demonstrated significant antiproliferative activities against several cancer cell lines at nanomolar concentrations.[3][6][12]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of antitumor activity for these N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[3][6][12] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[3][12]

G cluster_cell Cancer Cell Analog N-benzylbenzamide Analog Tubulin β-Tubulin (Colchicine Binding Site) Analog->Tubulin Binds to Inhibition Inhibition Analog->Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Cell_Cycle Cell Division Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition->Microtubules

Caption: Mechanism of antitumor activity via tubulin inhibition.

Antiviral Activity

Salicylamide derivatives, including well-known drugs like niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[4][13] Their mechanism of action is often multi-faceted and can vary depending on the specific virus.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments used in the evaluation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide analogs.

General Synthesis of N-Benzoyl-2-hydroxybenzamides

This protocol describes a common method for synthesizing the title compounds.[2][7]

Materials:

  • Salicylamide

  • Substituted benzoyl chloride

  • Pyridine

  • Ice-water

  • Concentrated HCl

Procedure:

  • Dissolve salicylamide (1 equivalent) in pyridine.

  • Add the appropriate substituted benzoyl chloride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Acidify the mixture with concentrated HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry.

  • Purify the crude product by crystallization or preparative HPLC.

G Start Start Dissolve Dissolve Salicylamide in Pyridine Start->Dissolve Add Add Substituted Benzoyl Chloride Dissolve->Add Reflux Reflux for 4h Add->Reflux Cool Cool and Pour into Ice-Water Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter Precipitate Acidify->Filter Wash_Dry Wash and Dry Filter->Wash_Dry Purify Purify Product Wash_Dry->Purify End End Purify->End

Caption: General synthesis workflow for N-Benzoyl-2-hydroxybenzamides.

In Vitro Antiprotozoal Assay (T. gondii Proliferation)

This protocol is based on a [³H]-uracil incorporation assay to assess the proliferation of T. gondii.[2]

Materials:

  • Human foreskin fibroblasts (HFF)

  • T. gondii tachyzoites

  • Culture medium

  • Test compounds

  • [³H]-uracil

Procedure:

  • Seed HFF in 96-well plates and grow to confluency.

  • Infect the HFF monolayers with T. gondii tachyzoites.

  • After 2 hours, wash to remove extracellular parasites.

  • Add serially diluted test compounds to the infected cells.

  • Incubate the plates for 24-48 hours.

  • Add [³H]-uracil to each well and incubate for another 24 hours.

  • Harvest the cells and measure the incorporation of [³H]-uracil to determine parasite proliferation.

  • Calculate IC50 values from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1][14][15]

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Test compounds

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The 2-hydroxy-N-(2-hydroxybenzoyl)benzamide scaffold and its analogs represent a highly promising class of compounds with a remarkable breadth of biological activities. The well-defined structure-activity relationships, particularly the influence of substitutions on the benzoyl ring, provide a clear roadmap for the rational design of new and more potent therapeutic agents.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical translatability. Further elucidation of their mechanisms of action will also be crucial for identifying novel drug targets and overcoming resistance to existing therapies. The versatility of this scaffold ensures that it will remain an area of active investigation in the quest for new treatments for a wide range of diseases.

References

  • Kratochvíl, P., et al. (2016). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 21(10), 1333. [Link]

  • ResearchGate. (n.d.). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... [Link]

  • Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Stec, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(9), 4165-4178. [Link]

  • Worek, F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 19. [Link]

  • Sitjà-Bobadilla, A., et al. (2021). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. Pharmaceuticals, 14(11), 1109. [Link]

  • Doggett, J. S., et al. (2012). Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway. Proceedings of the National Academy of Sciences, 109(40), 16242-16247. [Link]

  • Cai, H., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

  • Rajamuthu, S., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. [Link]

  • Stec, J., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(9), 4165–4178. [Link]

  • Li, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Li, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Cai, H., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

  • Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 220-225. [Link]

  • Hansen, K. B., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 133, 344-357. [Link]

  • Noll, C., et al. (2021). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 7(11), 939. [Link]

  • Cai, H., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

  • Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106883. [Link]

  • Lázár, V., et al. (2018). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Microbiology, 9, 2273. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 19(6), 7354-7371. [Link]

  • ResearchGate. (2020). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. [Link]

  • Wang, M., et al. (2024). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Antiviral Research, 221, 105763. [Link]

  • Williams, A. R., et al. (2023). Development of In Vitro Assays with the Canine Hookworm Uncinaria stenocephala and Assessment of Natural Plant Products for Anti-Parasitic Activity. Pharmaceuticals, 16(4), 522. [Link]

  • Indrayanto, G., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1011-1022. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 19(6), 7354-7371. [Link]

  • de Oliveira, B. F., et al. (2024). Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. Journal of Medicinal Chemistry, 67(3), 2055-2073. [Link]

  • Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(3), e00922-20. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Krátký, M., et al. (2016). Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity. Bioorganic & Medicinal Chemistry, 24(7), 1494-1501. [Link]

  • Ali, A. O., et al. (2023). The In Vitro Anti-Parasitic Activities of Emodin toward Toxoplasma gondii. Pharmaceuticals, 16(3), 461. [Link]

  • Prinz, H. (2003). Recent advances in the field of tubulin polymerization inhibitors. Expert Opinion on Therapeutic Patents, 13(6), 695-709. [Link]

  • Malíková, M., et al. (2018). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 23(11), 2993. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Cushman, M., et al. (2010). Inhibition of tubulin polymerization by select alkenyldiarylmethanes. Bioorganic & Medicinal Chemistry, 18(5), 1826-1835. [Link]

Sources

In Vivo Validation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Salicylanilides

2-hydroxy-N-(2-hydroxybenzoyl)benzamide belongs to the salicylanilide class of compounds, a group recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anthelmintic properties.[1][2] The core structure, characterized by two hydroxylated aromatic rings linked by an amide bond, is a key pharmacophore. The anti-inflammatory potential of these compounds is hypothesized to stem from their ability to modulate key inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[3][4][5] This guide will outline a rigorous in vivo testing strategy to validate the anti-inflammatory efficacy of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and compare its performance against established anti-inflammatory agents.

Experimental Design for In Vivo Validation

A well-designed in vivo study is crucial for determining the therapeutic potential of a novel compound. The following sections detail the selection of appropriate animal models and the step-by-step protocols for assessing anti-inflammatory activity.

Animal Models of Acute Inflammation

The selection of an appropriate animal model is paramount for obtaining relevant and translatable data.[6] For acute inflammation, the following models are widely used and recommended:

  • Carrageenan-Induced Paw Edema in Rats: This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs.[1][7] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a drug's anti-edematous effects.[1] The inflammatory response is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, making it suitable for assessing COX inhibitors.[8]

  • Croton Oil-Induced Ear Edema in Mice: This model is particularly useful for assessing topically or systemically administered anti-inflammatory agents.[9] Croton oil induces a rapid and pronounced inflammatory response, allowing for a straightforward assessment of a compound's ability to reduce edema.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

G cluster_0 Phase 1: Pre-clinical Assessment cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Data Collection & Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Grouping Grouping Baseline Measurements->Grouping Compound Administration Compound Administration Grouping->Compound Administration Inflammatory Challenge Inflammatory Challenge Compound Administration->Inflammatory Challenge e.g., Carrageenan or Croton Oil Vehicle Control Vehicle Control Compound Administration->Vehicle Control Positive Control Positive Control Compound Administration->Positive Control Edema Measurement Edema Measurement Inflammatory Challenge->Edema Measurement Plethysmometer or Calipers Data Analysis Data Analysis Edema Measurement->Data Analysis Calculate % Inhibition Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Data Analysis->Histopathology & Biomarker Analysis Optional G cluster_0 Site of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Inflammation\n(Edema, Pain, Fever) Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation\n(Edema, Pain, Fever) 2-hydroxy-N-(2-hydroxybenzoyl)benzamide 2-hydroxy-N-(2-hydroxybenzoyl)benzamide 2-hydroxy-N-(2-hydroxybenzoyl)benzamide->Prostaglandins Inhibition NSAIDs (e.g., Diclofenac) NSAIDs (e.g., Diclofenac) NSAIDs (e.g., Diclofenac)->Prostaglandins Inhibition

Caption: Proposed mechanism of action via COX inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide's anti-inflammatory activity. While direct experimental data for this specific compound is pending, the provided protocols and comparative data for structurally related compounds and established NSAIDs offer a solid foundation for its evaluation.

Future studies should focus on conducting the described in vivo experiments to generate direct evidence of efficacy. Furthermore, pharmacokinetic and toxicological studies will be essential to establish a complete preclinical profile of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. [10][11][12]Elucidating the precise molecular targets and signaling pathways affected by this compound will further enhance our understanding of its therapeutic potential.

References

  • Naz, I., et al. (2023). 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. Inflammopharmacology, 31(6), 3027-3041.
  • Al-Ostath, R., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1581.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Barung, et al. (2021). Paw edema of carrageenan-and egg white-induced inflammation...
  • Silva, R. O., et al. (2010). Carrageenan-induced Paw Edema in Rat Elicits a Predominant Prostaglandin E2 (PGE2) Response in the Central Nervous System Associated with the Induction of Microsomal PGE2 Synthase-1. The Journal of Neuroscience, 30(44), 14785-14794.
  • Koprdova, M., et al. (2015). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model.
  • Srinivasan, S., et al. (2014). Percentage inhibition of Carrageenan induced Paw Edema by Diclofenac...
  • Hossein-Nezhad, A., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian journal of basic medical sciences, 24(1), 53–61.
  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre - WVJ. World Veterinary Journal, 13(4), 520-530.
  • Popa, A. D., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 17(7), 869.
  • Loram, L. C., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 151(8), 1317–1327.
  • BenchChem. (2025). (Phenylamino)
  • Masaud, S. M., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(10), e30102.
  • Ahmadian, F., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy research : PTR, 28(7), 1054–1060.
  • Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and cellular biochemistry, 193(1-2), 119–125.
  • de Medeiros, V. M., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International journal of molecular sciences, 23(8), 4305.
  • Lukes, R. J., et al. (2015). Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. Antimicrobial agents and chemotherapy, 59(11), 6757–6766.
  • Li, Y., et al. (2013). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats. Journal of pharmaceutical sciences, 102(1), 285–295.
  • Piuvezam, M. R., et al. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(4), 143-150.
  • Al-Said, M. S., et al. (1988). Inhibition of carrageenan-induced paw edema in rats by diclofenac and...
  • dos Santos, G. G., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules (Basel, Switzerland), 27(19), 6618.
  • Kauerová, T., et al. (2025). (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • Hossein-Nezhad, A., et al. (2025). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats.
  • de Oliveira, A. M., et al. (2025). Topical effect of different doses of ESM on croton-oil-induced ear...
  • de Oliveira, A. M., et al. (2016). Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825).
  • Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2315227.
  • Al-Majed, A. A., et al. (2003). Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 52(9), 374–378.
  • Stýskala, J., et al. (2016). Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux.
  • Kauerová, T., et al. (2023). Salicylanilides and Their Anticancer Properties. International journal of molecular sciences, 24(2), 1728.
  • Masaud, S. M., et al. (2025). (PDF) Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach.
  • Li, Y., et al. (2013). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats. Journal of pharmaceutical sciences, 102(1), 285–295.
  • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 41.
  • Hossein-Nezhad, A., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian journal of basic medical sciences, 24(1), 53–61.
  • Vane, J. R., & Botting, R. M. (2025). Mechanism of action of Anti-inflammatory drugs.
  • de Fátima, A., et al. (2017). CHEMICAL CONSTITUENTS AND EVALUATION OF ANTIPROLIFERATIVE AND ANTI-INFLAMMATORY ACTIVITIES FROM Psychotria. Química Nova, 40(6), 646-652.
  • López-Cisneros, R. M., et al. (2021). Anti-Inflammatory Activity of Cnidoscolus aconitifolius (Mill.) Ethyl Acetate Extract on Croton Oil-Induced Mouse Ear Edema. Plants (Basel, Switzerland), 10(11), 2419.
  • Li, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1349887.
  • Kim, J. K., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules (Basel, Switzerland), 25(3), 643.
  • Vane, J. R. (2025). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs.
  • Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of medicinal chemistry, 65(16), 11139–11157.

Sources

A Comparative Benchmarking Guide: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and Its Derivatives Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The salicylanilide scaffold, characterized by a 2-hydroxybenzamide core, has long been recognized for its diverse biological activities. Within this class of compounds, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (also known as disalicylamide) and its derivatives have emerged as promising candidates for a range of therapeutic applications. These compounds have demonstrated significant potential as antiprotozoal, antimicrobial, anti-inflammatory, and anticancer agents in numerous preclinical studies.[1][2][3][4][5][6]

This guide provides a comprehensive benchmark of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and its related N-benzoyl-2-hydroxybenzamides against current standard-of-care drugs. By presenting a side-by-side comparison of their mechanisms of action, in vitro efficacy, and available safety profiles, we aim to equip researchers and drug development professionals with the critical data and experimental frameworks necessary to evaluate and advance this promising class of molecules. Our analysis is grounded in established scientific literature and validated experimental protocols, ensuring a rigorous and objective assessment.

Comparative Mechanism of Action: A Multi-Targeted Approach

The therapeutic versatility of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide derivatives stems from their ability to interact with multiple biological targets. This section dissects the primary mechanisms of action across different therapeutic areas and contrasts them with those of established drugs.

Antiprotozoal Activity: Disrupting a Unique Secretory Pathway

A significant body of research highlights the potent antiprotozoal effects of N-benzoyl-2-hydroxybenzamides. Their primary mechanism of action against parasites such as Toxoplasma gondii and Plasmodium falciparum involves the disruption of a unique secretory pathway essential for parasite motility, invasion, and survival within the host cell. Evidence suggests that a key molecular target is a component of the secretory protein complex, potentially involving adaptin-3β. This inhibition leads to morphological and functional alterations in crucial secretory organelles like micronemes and rhoptries.[7]

This mechanism stands in contrast to many standard antiprotozoal drugs. For instance, the combination of pyrimethamine and sulfadiazine , the gold standard for treating toxoplasmosis, targets the folate biosynthesis pathway, which is essential for DNA synthesis.[7][8] Similarly, artemisinin-based combination therapies (ACTs) , the frontline treatment for malaria, are thought to generate reactive oxygen species that damage parasite proteins.[9][10]

cluster_benzamide 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide cluster_standard Standard Antiprotozoals b_compound N-Benzoyl-2-hydroxybenzamide b_target Secretory Protein Complex (e.g., Adaptin-3β) b_compound->b_target Inhibition b_pathway Disruption of Protein Trafficking to Micronemes & Rhoptries b_target->b_pathway b_outcome Impaired Motility, Invasion, and Survival b_pathway->b_outcome s_compound Pyrimethamine/ Sulfadiazine s_target Folate Biosynthesis (DHFR/DHPS) s_compound->s_target Inhibition s_outcome Inhibition of DNA Synthesis s_target->s_outcome

Fig. 1: Contrasting antiprotozoal mechanisms of action.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of benzamide derivatives are attributed, in part, to their ability to inhibit the transcription factor NF-κB.[6] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and enzymes. By preventing the activation of NF-κB, these compounds can effectively dampen the inflammatory cascade.[6] Additionally, some derivatives have demonstrated the ability to inhibit trypsin, a serine protease involved in inflammation.[4]

This mechanism is distinct from that of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac , which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[4][5]

cluster_workflow Anti-inflammatory Benchmarking Workflow start Induce Inflammation in vitro (e.g., LPS in Macrophages) treatment Treat with: - 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide - Standard Drug (e.g., Ibuprofen) - Vehicle Control start->treatment nfkb_assay NF-κB Activation Assay (e.g., Luciferase Reporter) treatment->nfkb_assay cox_assay COX Activity Assay treatment->cox_assay cytokine_assay Cytokine Quantification (e.g., ELISA for TNF-α) treatment->cytokine_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay analysis Compare IC50 Values and Assess Cytotoxicity nfkb_assay->analysis cox_assay->analysis cytokine_assay->analysis viability_assay->analysis

Fig. 2: Workflow for in vitro anti-inflammatory evaluation.
Antimicrobial and Anticancer Activities

The precise mechanisms underlying the antibacterial and anticancer effects of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide derivatives are still under investigation. For their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, the 2-hydroxy group is considered a key pharmacophore.[11] In the realm of oncology, some substituted derivatives have been shown to sensitize cancer cells to metabolic stress by disrupting the actin cytoskeleton and inhibiting autophagic flux.[5] This contrasts with standard chemotherapeutic agents for liver cancer, such as sorafenib , a multi-kinase inhibitor, and cytotoxic drugs like gemcitabine and oxaliplatin , which interfere with DNA synthesis.[12][13]

Comparative Efficacy: A Quantitative Analysis

To provide a clear and objective comparison, the following tables summarize the in vitro efficacy data (IC50 and MIC values) for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide derivatives and standard-of-care drugs across various therapeutic areas. It is important to note that direct head-to-head comparisons are limited, and variations in experimental conditions can influence the reported values.

Table 1: Antiprotozoal Activity
Organism Compound/Drug IC50 (µM) Reference(s)
Toxoplasma gondiiN-(4-(diethylamino)benzoyl)-2-hydroxybenzamidePotent (specific value not provided)
Pyrimethamine~0.05 - 0.5[8]
Sulfadiazine>50 (often used in combination)[8]
Plasmodium falciparumN-(4-(diethylamino)benzoyl)-2-hydroxybenzamide (vs. Chloroquine-resistant strain)21-fold more active than Chloroquine
Artemisinin~0.005 - 0.02[2]
Leishmania donovaniCompound 1d (a N-benzoyl-2-hydroxybenzamide)Excellent activity (specific value not provided)
Miltefosine~5.1 (for eventual cures)[14]
Trypanosoma bruceiFexinidazole~0.7 - 3.3[6]
Table 2: Antibacterial Activity
Organism Compound/Drug MIC (µg/mL) Reference(s)
Staphylococcus aureusN-(2-chlorophenyl)-2-hydroxybenzamide derivatives0.125 - 1.0[1]
Vancomycin≤2 (susceptible)[15][16][17]
Table 3: Anti-inflammatory and Anticancer Activity
Assay/Cell Line Compound/Drug IC50 (µM) Reference(s)
Cyclooxygenase-1 (COX-1)Ibuprofen13[18]
Cyclooxygenase-2 (COX-2)Ibuprofen3.6[7]
Liver Cancer Cell Lines (e.g., HepG2)Sorafenib~2 - 10Data from various literature sources

Safety and Toxicological Profile

The safety profile of salicylanilides, the broader class to which 2-hydroxy-N-(2-hydroxybenzoyl)benzamide belongs, indicates a potential for skin and eye irritation.[12][19] These compounds are generally characterized as weakly acidic and highly lipophilic, with low water solubility, which can impact their bioavailability.[20] Further comprehensive toxicological studies are required to fully delineate the safety profile of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and its derivatives for potential therapeutic use.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to facilitate the standardized evaluation and comparison of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide derivatives against standard drugs.

[³H]-Uracil Incorporation Assay for Toxoplasma gondii

This assay measures the proliferation of T. gondii tachyzoites by quantifying the incorporation of radiolabeled uracil, a precursor for nucleic acid synthesis that is readily taken up by the parasite but not by the host cells.[21]

Step-by-Step Methodology:

  • Cell Culture: Seed human foreskin fibroblasts (HFF) in 96-well plates and grow to confluency.

  • Infection: Infect the HFF monolayers with freshly harvested T. gondii tachyzoites. After 2 hours, remove extracellular parasites by washing.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., 2-hydroxy-N-(2-hydroxybenzoyl)benzamide derivatives) and a standard drug (e.g., pyrimethamine) to the infected cells. Include a drug-free control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Radiolabeling: Add [³H]-uracil to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells and measure the incorporation of [³H]-uracil using a scintillation counter.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination for Staphylococcus aureus

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and a standard antibiotic (e.g., vancomycin) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[11][24][25]

Step-by-Step Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW264.7 macrophages) with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or a standard inhibitor for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for an appropriate period (e.g., 6-24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 values for inhibition of NF-κB activation.

Conclusion and Future Directions

2-hydroxy-N-(2-hydroxybenzoyl)benzamide and its derivatives represent a versatile and promising class of compounds with demonstrated efficacy across multiple therapeutic areas. Their unique mechanisms of action, particularly in the context of antiprotozoal and anti-inflammatory applications, offer the potential for novel therapeutic strategies. The quantitative data presented in this guide underscore their potency, which in some cases appears comparable or superior to that of standard-of-care drugs.

However, for these compounds to progress towards clinical application, several key areas require further investigation. Rigorous structure-activity relationship (SAR) studies are needed to optimize efficacy and selectivity for specific targets. Comprehensive in vivo studies in relevant animal models are essential to evaluate their pharmacokinetic properties, in vivo efficacy, and safety. Furthermore, a more detailed toxicological assessment is crucial to establish a clear therapeutic window.

References

  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Treatment of malaria. World Health Organization (WHO). Available at: [Link]

  • In vitro susceptibility of Plasmodium falciparum Welch field isolates to infusions prepared from Artemisia annua L. cultivated in the Brazilian Amazon. PubMed. Available at: [Link]

  • Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2- Benzoyloxycinnamaldehyde: Where do we stand?. Bentham Science Publisher. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. National Center for Biotechnology Information. Available at: [Link]

  • Salicylanilide | C13H11NO2 | CID 6872. PubChem. Available at: [Link]

  • Dose response curves and IC50 values [µg/mL] of compounds 10–15 on T. gondii proliferation. ResearchGate. Available at: [Link]

  • Toxoplasma gondii. Preprints.org. Available at: [Link]

  • Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux. PubMed. Available at: [Link]

  • Procedure for antimicrobial susceptibility testing of Staphylococcus species by disc diffusion. National Institute for Communicable Diseases. Available at: [Link]

  • Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership. National Center for Biotechnology Information. Available at: [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. National Center for Biotechnology Information. Available at: [Link]

  • Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani. National Center for Biotechnology Information. Available at: [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]

  • Molecular Tools for Genetic - Dissection of the Protozoan Parasite Toxoplasma gondii. Naomi Morrissette. Available at: [Link]

  • Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. Centers for Disease Control and Prevention. Available at: [Link]

  • Chemotherapy for hepatocellular carcinoma: The present and the future. PubMed Central. Available at: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

  • In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone. National Center for Biotechnology Information. Available at: [Link]

  • Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. ASM Journals. Available at: [Link]

  • Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]

  • Crystal structures of Toxoplasma gondii uracil phosphoribosyltransferase reveal the atomic basis of pyrimidine discrimination and prodrug binding. National Center for Biotechnology Information. Available at: [Link]

  • In vitro susceptibility of Plasmodium falciparum isolates in Vietnam to artemisinin derivatives and other antimalarials. PubMed. Available at: [Link]

  • Human NF-κB Reporter Assay System. Available at: [Link]

  • Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs. bioRxiv. Available at: [Link]

  • Interaction between Miltefosine and Amphotericin B: Consequences for Their Activities towards Intestinal Epithelial Cells and Leishmania donovani Promastigotes In Vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Center for Biotechnology Information. Available at: [Link]

  • Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. National Center for Biotechnology Information. Available at: [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at: [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614. BPS Bioscience. Available at: [Link]

  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Available at: [Link]

  • (a) Miltefosine IC 50 for Wildtype (W) L. major promastigotes. (b). ResearchGate. Available at: [Link]

  • Artemisinin susceptibility in the malaria parasite Plasmodium falciparum: propellers, adaptor proteins and the need for cellular healing. FEMS Microbiology Reviews. Available at: [Link]

  • Evaluation of a PCR probe capture assay for the detection of Toxoplasma gondii. Incorporation of uracil N-glycosylase for contamination control. PubMed. Available at: [Link]

  • NanoLuc® Reporter Vector with NF-kappaB Response Element. Promega GmbH. Available at: [Link]

  • Fexinidazole in Human African Trypanosomiasis Due to T. b. Rhodesiense. ClinicalTrials.gov. Available at: [Link]

  • In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. Malaria World. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. Available at: [Link]

  • Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil. National Center for Biotechnology Information. Available at: [Link]

  • Staphylococcus aureus. Johns Hopkins ABX Guide. Available at: [Link]

  • Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. PubMed Central. Available at: [Link]

  • Methicillin-resistant Staphylococcus aureus bacteremia with elevated vancomycin minimum inhibitory concentrations. Antimicrobial Stewardship & Healthcare Epidemiology. Available at: [Link]

  • Investigating the Efficacy and Anti-Resistance Activity of Fexinidazole in Conjunction with Eflornithine Against Trypanosoma. FireScholars. Available at: [Link]

  • Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.